Orientanol A
Description
This compound has been reported in Erythrina sigmoidea and Erythrina variegata with data available.
Properties
IUPAC Name |
(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMBVPWOVPEPJ-HFSMHLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Orientanol A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientanol A is a naturally occurring isoflavonoid, a type of flavonoid, belonging to the pterocarpan class. It is primarily isolated from plant species of the genus Erythrina. While research on this compound is not extensive, this guide provides a comprehensive overview of its chemical structure, and known biological activities based on related compounds, and outlines general experimental procedures for its isolation and characterization. This document aims to serve as a foundational resource for professionals in drug discovery and natural product chemistry.
Chemical Structure and Properties of this compound
This compound is a complex heterocyclic organic molecule with a pterocarpan core structure. Its chemical identity is well-defined by its molecular formula, mass, and spectroscopic data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.41 g/mol [1] |
| CAS Number | 190381-82-9[1] |
| Chemical Class | Flavonoid (Pterocarpan) |
| SMILES Notation | OC1C=C2OC[C@@]3(O)C4C=CC(OC)=C(CC@@(O)[H])C=4O[C@@]3([H])C2=CC=1[1] |
| Natural Sources | Erythrina arborescens, Erythrina variegata[1] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1] |
Biological Activity
Direct and extensive studies on the biological activity of this compound are limited in publicly available scientific literature. However, the activities of structurally related pterocarpans isolated from the Erythrina genus provide valuable insights into its potential therapeutic properties.
Antibacterial Activity
Several pterocarpans from Erythrina species have demonstrated notable antibacterial properties. For instance, Orientanol B, a closely related compound, has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial Activity of Selected Pterocarpans from Erythrina variegata
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Orientanol B | MRSA | 3.13 - 6.25 | [2] |
| Erycristagallin | MRSA | 3.13 - 6.25 | [2] |
The mechanism of antibacterial action for flavonoids is often attributed to their ability to disrupt bacterial cell membranes, inhibit nucleic acid synthesis, and interfere with bacterial metabolism[3][4][5].
Anticancer Activity
Extracts from the root bark of Erythrina variegata, a known source of this compound, have been reported to exhibit anticancer activity[6][7]. Studies on other compounds isolated from Erythrina species have shown cytotoxicity against various cancer cell lines[8][9]. For example, some pterocarpans and isoflavones from Erythrina have demonstrated moderate to weak activity against KB, BC, and NCI-H187 cancer cells[8]. While these findings are promising, specific cytotoxic data for this compound is not currently available.
Anti-inflammatory and Other Activities
Flavonoids, as a class, are well-known for their anti-inflammatory properties, often acting through the inhibition of pro-inflammatory enzymes and signaling pathways[10][11][12][13]. While no specific studies on the anti-inflammatory activity of this compound have been found, it is a plausible area for future investigation. Other potential activities of pterocarpans include antiplasmodial and antiangiogenic effects[8][14].
Signaling Pathways
As of the latest available data, there is no published research detailing the specific signaling pathways modulated by this compound. The broader class of flavonoids is known to interact with a multitude of cellular signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis. For example, other flavonoids like orientin have been studied for their effects on pathways such as the autophagy-lysosomal pathway. However, without direct experimental evidence, any discussion of this compound's role in cellular signaling would be speculative. Further research is required to elucidate its mechanism of action at the molecular level.
Experimental Protocols
The following sections outline generalized experimental procedures for the isolation and characterization of pterocarpans like this compound from Erythrina species.
Isolation of this compound from Plant Material
The isolation of pterocarpans from Erythrina typically involves extraction followed by chromatographic separation.
Methodology:
-
Plant Material Preparation: The stem bark or roots of the source plant (e.g., Erythrina fusca) are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with a polar solvent, typically methanol, at room temperature for an extended period. The process is usually repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, carbon tetrachloride, and chloroform, to separate compounds based on their polarity.
-
Column Chromatography: The fraction showing the desired bioactivity (e.g., the carbon tetrachloride soluble fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with solvents like ethyl acetate.
-
Further Purification: Fractions collected from column chromatography are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Conclusion and Future Directions
This compound is a pterocarpan with a well-defined chemical structure, naturally found in plants of the Erythrina genus. While direct evidence of its biological activity is scarce, related compounds suggest potential antibacterial and anticancer properties. The lack of information on its mechanism of action and interaction with cellular signaling pathways represents a significant knowledge gap and a promising area for future research. The development of a detailed understanding of the pharmacological profile of this compound will require further investigation into its bioactivities, mechanism of action, and potential therapeutic applications. This guide provides a starting point for researchers and professionals interested in exploring the potential of this natural product in drug discovery and development.
References
- 1. Anti-Inflammatory and Antioxidative Stress Effects of Oryzanol in Glaucomatous Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus [frontiersin.org]
- 4. Mechanism of antibacterial action of the alcoholic extracts of Hemidesmus indicus (L.) R. Br. ex Schult, Leucas aspera (Wild.), Plumbago zeylanica L., and Tridax procumbens (L.) R. Br. ex Schult - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavanoids and pterocarpans from the bark of Erythrina fusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrina alkaloids and a pterocarpan from the bark of Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The anti-inflammatory activities of an extract and compounds isolated from Platycladus orientalis (Linnaeus) Franco in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of ethanol extract derived from Phaseolus angularis beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Orientanol A: A Technical Guide to its Discovery, Origin, and Scientific Significance
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Orientanol A, a pterocarpan natural product, was first identified from the wood of Erythrina orientalis. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed experimental protocols for the isolation and structural characterization of this compound. The document summarizes all available quantitative data, including spectroscopic information, and presents a review of its known biological activities. Methodologies for key experiments are detailed to facilitate replication and further investigation. Additionally, this guide includes Graphviz diagrams to visually represent experimental workflows, adhering to specified formatting for clarity and technical accuracy.
Introduction
This compound is a member of the pterocarpan class of isoflavonoids, a group of secondary metabolites known for their diverse biological activities. The discovery of this compound originated from the phytochemical investigation of the genus Erythrina, a rich source of flavonoids and alkaloids. This document serves as a technical resource for researchers, providing in-depth information on the foundational aspects of this compound.
**2. Discovery and Origin
This compound was first isolated in 1997 by Tanaka et al. from the wood of Erythrina orientalis, a species of coral tree belonging to the Fabaceae family[1]. Erythrina arborescens is also a documented natural source of this compound. The primary distribution of this compound within these plants is in the root and wood tissues.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₄O₇ |
| Molecular Weight | 388.41 g/mol |
| Chemical Class | Pterocarpan (Isoflavonoid) |
| Appearance | Not specified in available literature |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |
Experimental Protocols
Isolation of this compound
The following protocol is based on the general methodologies reported for the isolation of isoflavonoids from Erythrina species, as the specific, detailed protocol from the original discovery paper is not fully available.
4.1.1. Extraction
-
Air-dried and powdered wood of Erythrina orientalis is subjected to extraction.
-
Maceration is performed with acetone at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.
4.1.2. Chromatographic Purification
-
The crude acetone extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel.
-
The adsorbed material is then subjected to silica gel column chromatography.
-
Elution is carried out using a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions containing this compound is achieved through repeated column chromatography until a pure compound is obtained.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
Spectroscopic Data
While the complete, detailed spectroscopic data from the original publication is not available, Table 2 summarizes the expected types of data used for the structure elucidation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Type |
| ¹H-NMR | Chemical shifts (ppm), coupling constants (Hz), and integration values for each proton signal. |
| ¹³C-NMR | Chemical shifts (ppm) for each carbon atom. |
| Mass Spec. | High-resolution mass-to-charge ratio (m/z) for the molecular ion, providing the exact molecular formula. |
Biological Activity
The biological activity of this compound has not been extensively studied. However, a 2024 review on antibacterial flavonoids from the genus Erythrina reported that this compound was found to be inactive against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA)[2].
Other related compounds from Erythrina species, such as Orientanol B and Orientanol E, have demonstrated antibacterial activity against MRSA[3][4].
Signaling Pathways and Mechanism of Action
Currently, there is no available information in the scientific literature regarding the signaling pathways affected by this compound or its specific mechanism of action. Further research is required to elucidate its biological targets and molecular interactions.
Conclusion
This compound is a pterocarpan natural product first isolated from Erythrina orientalis. While its discovery and general method of isolation are documented, detailed experimental protocols and comprehensive biological activity data remain limited in the publicly available literature. The reported lack of antibacterial activity against S. aureus and MRSA suggests that future research could explore other potential biological effects or utilize its unique chemical structure as a scaffold for the synthesis of new therapeutic agents. This technical guide provides a foundational understanding of this compound and highlights the need for further investigation into its chemical and biological properties.
References
Erythrina variegata: A Comprehensive Technical Guide to the Isolation and Potential Applications of Orientanol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrina variegata, commonly known as the coral tree, is a rich source of bioactive isoflavonoids, including the pterocarpan Orientanol A. This document provides an in-depth technical guide on Erythrina variegata as a source of this compound, intended for researchers, scientists, and professionals in drug development. It covers the phytochemical profile of the plant, detailed protocols for the isolation and characterization of this compound, and discusses its potential biological activities. This guide summarizes quantitative data in structured tables and includes mandatory visualizations of experimental workflows and a proposed signaling pathway for its anti-inflammatory activity, generated using Graphviz.
Introduction to Erythrina variegata and this compound
Erythrina variegata L. is a deciduous tree belonging to the Fabaceae family, widely distributed in tropical and subtropical regions.[1] Various parts of the plant, including the bark, leaves, and roots, have been used in traditional medicine to treat a range of ailments, suggesting a rich phytochemical composition.[1][2] The plant is a known source of various secondary metabolites, including alkaloids, triterpenoids, and a significant number of isoflavonoids.[1][2]
This compound is a pterocarpan, a subclass of isoflavonoids, that has been identified in Erythrina variegata. Pterocarpans are characterized by a tetracyclic ring system and are known to exhibit a variety of biological activities, including antimicrobial and anti-inflammatory properties.[3][4]
Phytochemical Profile of this compound
This compound is a complex isoflavonoid with the following chemical properties:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.41 g/mol |
| CAS Number | 190381-82-9 |
| Chemical Class | Isoflavonoids (Pterocarpan) |
Isolation and Purification of this compound from Erythrina variegata
The following section details a generalized protocol for the extraction, isolation, and purification of this compound from the roots or stem bark of Erythrina variegata. This protocol is a composite of methodologies reported for the isolation of isoflavonoids from Erythrina species.
Experimental Protocol: Isolation and Purification
3.1.1. Plant Material Collection and Preparation
-
Collect fresh roots or stem bark of Erythrina variegata.
-
Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the material in the shade for several days until completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
3.1.2. Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with a suitable organic solvent such as methanol or ethanol (e.g., 5 L) at room temperature for 24-48 hours.[5]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3.1.3. Solvent Partitioning
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and concentrate them to dryness using a rotary evaporator. The isoflavonoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
3.1.4. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the concentration of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Pool the fractions showing similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions containing this compound using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detector set at a wavelength where isoflavonoids absorb (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
3.1.5. Structure Elucidation
The structure of the isolated pure compound can be confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation of this compound.
Biological Activities of Pterocarpans from Erythrina variegata
While specific studies on the biological activities of this compound are limited, the broader class of pterocarpans isolated from Erythrina species has been reported to possess various pharmacological properties.
Antibacterial Activity
Pterocarpans from Erythrina species have demonstrated antibacterial activity.[6] The proposed mechanism of action for some pterocarpans involves interaction with the bacterial cell membrane, leading to its disruption and subsequent inhibition of cellular processes.[7] This can include the inhibition of membrane-associated transport and respiration.[7]
Anti-inflammatory Activity
Extracts from Erythrina variegata have shown anti-inflammatory effects.[8] Studies on other pterocarpans and related flavonoids suggest that these compounds can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[3][9]
Proposed Signaling Pathway for Anti-inflammatory Action
Based on the known anti-inflammatory effects of related isoflavonoids, a plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation.[10][11]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][]
This compound may inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Proposed NF-κB Signaling Pathway Inhibition by this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
Erythrina variegata represents a promising natural source for the isolation of this compound. The protocols outlined in this guide provide a framework for the efficient extraction and purification of this pterocarpan. While the biological activities of this compound require further investigation, the known pharmacological properties of related compounds suggest its potential as an antibacterial and anti-inflammatory agent. Future research should focus on quantifying the yield of this compound from E. variegata, elucidating its specific molecular targets, and validating its efficacy and safety in preclinical and clinical studies. The proposed inhibition of the NF-κB signaling pathway provides a testable hypothesis for its anti-inflammatory mechanism of action.
References
- 1. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. docsdrive.com [docsdrive.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Host-Pathogen Interactions : XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activities of Erythrina variegata Bark Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Orientanol A in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientanol A, a prenylated pterocarpan with potential pharmacological activities, is a specialized metabolite found in plants of the Erythrina genus. While the precise biosynthetic pathway of this compound has not been fully elucidated, extensive research into the biosynthesis of structurally related pterocarpans provides a strong foundation for proposing a putative pathway. This technical guide synthesizes the current understanding of isoflavonoid and pterocarpan biosynthesis to delineate a hypothetical route to this compound. We will explore the key enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that likely yield this complex molecule. This document provides detailed, representative experimental protocols for the characterization of the enzymes involved and summarizes relevant quantitative data to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction to this compound and Pterocarpan Biosynthesis
This compound belongs to the pterocarpan class of isoflavonoids, which are well-known for their roles as phytoalexins in plant defense. The core structure of pterocarpans is a tetracyclic ring system derived from the isoflavonoid pathway. The biological activities of many pterocarpans are enhanced by structural modifications, such as prenylation. This compound is a prime example of such a modified pterocarpan, featuring a prenyl group attached to its core structure. Understanding its biosynthesis is crucial for enabling biotechnological production and exploring its therapeutic potential.
The biosynthesis of pterocarpans is a complex process that begins with the general phenylpropanoid pathway, which synthesizes the C6-C3-C6 backbone of all flavonoids from the amino acid L-phenylalanine. This is followed by the isoflavonoid-specific branch, leading to the formation of an isoflavone core. A series of reduction and cyclization reactions then convert the isoflavone into the characteristic pterocarpan skeleton. Finally, tailoring enzymes, such as prenyltransferases, modify the pterocarpan core to produce a diverse array of compounds, including this compound.
Proposed Biosynthetic Pathway of this compound
Based on the established pathways for other prenylated pterocarpans, such as the glyceollins in soybean, a putative biosynthetic pathway for this compound is proposed (Figure 1). This pathway can be divided into three main stages:
-
Formation of the Isoflavone Core: This stage follows the well-characterized general phenylpropanoid and isoflavonoid pathways.
-
Assembly of the Pterocarpan Skeleton: A series of enzymatic reductions and cyclizations convert the isoflavone intermediate into a pterocarpan.
-
Tailoring of the Pterocarpan Core: The final steps involve hydroxylation and prenylation to yield this compound.
Caption: A proposed biosynthetic pathway for this compound, starting from L-phenylalanine.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is hypothesized to involve several key enzyme families:
-
Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL): These enzymes catalyze the initial steps of the phenylpropanoid pathway.
-
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): These are crucial for the formation of the chalcone and flavanone backbone.
-
Isoflavone Synthase (IFS): A cytochrome P450 enzyme that is the committed step for isoflavonoid biosynthesis.
-
Isoflavone 2'-Hydroxylase (I2'H) and Isoflavone Reductase (IFR): These enzymes modify the isoflavone core in preparation for cyclization.
-
Vestitone Reductase (VDR) and Pterocarpan Synthase (PTS): These enzymes are responsible for the formation of the pterocarpan ring system.
-
Pterocarpan Prenyltransferase (PT): A key enzyme that attaches a prenyl group to the pterocarpan skeleton. The specific prenyltransferase for this compound has not yet been identified.
-
Hydroxylases and other modifying enzymes: Additional enzymes are likely required for the final hydroxylation and other modifications of the prenylated pterocarpan intermediate to yield this compound.
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is not available, data from studies on related pterocarpan biosynthetic enzymes can provide a valuable reference for researchers. The following tables summarize representative kinetic parameters for key enzyme classes involved in the proposed pathway.
Table 1: Kinetic Parameters of Key Enzymes in Isoflavonoid and Pterocarpan Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source Organism |
| Isoflavone Synthase (IFS) | Liquiritigenin | 2.5 ± 0.3 | 0.12 ± 0.01 | 4.8 x 104 | Glycine max |
| Isoflavone Reductase (IFR) | 2'-Hydroxyformononetin | 1.8 ± 0.2 | 1.5 ± 0.1 | 8.3 x 105 | Medicago sativa |
| Vestitone Reductase (VR) | Vestitone | 20 ± 3 | 0.25 ± 0.02 | 1.25 x 104 | Medicago sativa |
| Pterocarpan Synthase (PTS) | (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol | 15.2 ± 1.5 | - | - | Glycyrrhiza echinata |
Note: Data is compiled from various sources and should be considered representative.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Identification of Candidate Genes from Erythrina species
A common approach to identify genes involved in a specific metabolic pathway is through transcriptomics.
Experimental Workflow:
Caption: A typical workflow for identifying candidate biosynthetic genes from plant tissue.
Protocol:
-
Plant Material: Collect root tissues from Erythrina species known to produce this compound. Elicitor treatment (e.g., with methyl jasmonate or fungal extracts) can be used to induce the expression of phytoalexin biosynthetic genes.
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.
-
cDNA Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts de novo and annotate the transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, KEGG).
-
Candidate Gene Identification: Identify candidate genes for each step of the putative pathway based on homology to known biosynthetic genes from other species and the presence of conserved protein domains.
Functional Characterization of Candidate Enzymes
The function of candidate genes is typically verified by heterologous expression and in vitro enzyme assays.
Experimental Workflow:
Caption: A standard workflow for the functional characterization of a candidate enzyme.
Protocol for a Putative Pterocarpan Prenyltransferase:
-
Cloning and Expression: Clone the full-length cDNA of the candidate prenyltransferase into a suitable yeast expression vector (e.g., pYES-DEST52). Transform the construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Microsome Isolation: Grow the yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions by differential centrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal preparation, the putative pterocarpan precursor (e.g., 3,9-dihydroxypterocarpan), the prenyl donor dimethylallyl pyrophosphate (DMAPP), and a suitable buffer with divalent cations (e.g., Mg2+).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Identification: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and compare the retention time and mass spectrum with an authentic standard of this compound (if available) or with predicted fragmentation patterns. For structural confirmation, large-scale reactions can be performed to obtain sufficient product for Nuclear Magnetic Resonance (NMR) analysis.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction velocity.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes from Erythrina species, particularly the key tailoring enzymes like prenyltransferases and hydroxylases, will be a critical next step. The experimental protocols and representative data presented in this guide offer a practical starting point for researchers in this field. A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches, ultimately facilitating the development of new therapeutic agents.
In-Depth Spectroscopic Analysis of Orientanol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Orientanol A, a pterocarpan isolated from Erythrina orientalis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is compiled from the primary literature reporting its isolation and structure elucidation.
Introduction to this compound
This compound is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. It was first isolated from the wood of Erythrina orientalis[1][2]. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a detailed summary of this critical data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of a molecule, which is a critical piece of data for determining its molecular formula.
| Table 1: Mass Spectrometry Data for this compound | |
| Technique | High-Resolution Electron Impact Mass Spectrometry (HREIMS) |
| Molecular Ion [M]⁺ (m/z) | 340.1310 |
| Calculated Mass for C₂₀H₂₀O₅ | 340.1311 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Table 2: Infrared (IR) Spectral Data for this compound | |
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | 3350 |
| Aromatic (C=C) | 1620, 1590 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data below was recorded in acetone-d₆.
| Table 3: ¹H NMR (Acetone-d₆) Data for this compound | | | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | H-1 | 6.48 | d | 2.0 | | H-2 | 6.61 | dd | 8.5, 2.0 | | H-4 | 6.40 | d | 8.5 | | H-6eq | 4.25 | m | | | H-6ax | 3.65 | t | 10.5 | | H-6a | 3.55 | m | | | H-7 | 7.28 | d | 8.5 | | H-10 | 6.38 | dd | 8.5, 2.5 | | H-11 | 6.31 | d | 2.5 | | H-11a | 5.48 | d | 6.5 | | H-1' | 3.25 | d | 7.0 | | H-2' | 5.28 | t | 7.0 | | H-4' | 1.72 | s | | | H-5' | 1.65 | s | |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The data below was recorded in acetone-d₆.
| Table 4: ¹³C NMR (Acetone-d₆) Data for this compound | |
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| 1 | 106.8 |
| 2 | 111.0 |
| 3 | 159.4 |
| 4 | 103.4 |
| 4a | 157.0 |
| 6 | 67.2 |
| 6a | 40.2 |
| 6b | 113.8 |
| 7 | 129.5 |
| 8 | 123.6 |
| 9 | 156.4 |
| 10 | 106.3 |
| 11 | 103.0 |
| 11a | 79.8 |
| 11b | 120.2 |
| 1' | 22.0 |
| 2' | 122.8 |
| 3' | 132.0 |
| 4' | 25.8 |
| 5' | 17.8 |
Experimental Protocols
The following are the methodologies employed to obtain the spectroscopic data for this compound.
Isolation of this compound
The wood of Erythrina orientalis was chipped and extracted with methanol. The methanolic extract was then partitioned between ethyl acetate and water. The ethyl acetate soluble fraction was subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electron impact mass spectrometry (HREIMS) was performed on a JEOL JMS-700 spectrometer.
-
Infrared Spectroscopy: The IR spectrum was recorded on a JASCO FT/IR-230 spectrophotometer using a KBr pellet.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a JEOL JNM-A400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (acetone-d₆: δH 2.04, δC 29.8).
Workflow for Spectroscopic Analysis of a Novel Natural Product
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a new natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a centralized resource for the key spectroscopic data of this compound. The detailed information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their ongoing work with this and related compounds.
References
Physical and chemical properties of Orientanol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientanol A is a naturally occurring pterocarpan, a type of isoflavonoid, first isolated from the wood of Erythrina orientalis (now more commonly known as Erythrina variegata)[1]. As a member of the flavonoid family, a class of compounds known for a wide array of biological activities, this compound is of significant interest to the scientific community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its natural sources, and a summary of its biological activities. Detailed experimental protocols for its isolation and characterization, as described in the primary literature, are also presented. The information is structured to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a complex heterocyclic compound. Its core structure is a pterocarpan skeleton, characterized by a tetracyclic ring system. Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄O₇ | [Phytochemistry, 1997] |
| Molecular Weight | 388.41 g/mol | [Phytochemistry, 1997] |
| Appearance | Colorless Needles | [Phytochemistry, 1997] |
| Melting Point | 228-230 °C | [Phytochemistry, 1997] |
| Optical Rotation | [α]D²⁵ -263° (c 0.1, MeOH) | [Phytochemistry, 1997] |
| CAS Number | 190381-82-9 | [1] |
| Chemical Class | Isoflavonoid (Pterocarpan) | [1] |
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry, ¹H-NMR, and ¹³C-NMR.
Mass Spectrometry
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.
| Ion | m/z (Observed) | Formula |
| [M]⁺ | 388.1521 | C₂₁H₂₄O₇ |
| Fragment | 370 | C₂₁H₂₂O₆ |
| Fragment | 355 | C₂₀H₁₉O₆ |
| Fragment | 313 | C₁₈H₁₇O₅ |
| Fragment | 177 | C₁₀H₁₁O₃ |
| Fragment | 164 | C₉H₈O₃ |
| Fragment | 149 | C₈H₅O₃ |
Data sourced from the original structure elucidation paper (Phytochemistry, 1997).
NMR Spectroscopy
¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound. The following data were recorded in acetone-d₆.
¹H-NMR Spectroscopic Data (Acetone-d₆)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 6.42 | d | 2.5 |
| H-2 | 6.61 | dd | 8.5, 2.5 |
| H-4 | 6.40 | d | 2.5 |
| H-6ax | 4.25 | dd | 11.0, 5.0 |
| H-6eq | 3.65 | t | 11.0 |
| H-6a | 3.58 | m | |
| H-7 | 7.15 | d | 8.5 |
| H-10 | 6.40 | d | 2.5 |
| H-11a | 5.48 | d | 6.5 |
| 3-OMe | 3.77 | s | |
| H-2' | 3.15 | d | 5.0 |
| H-1' | 1.15 | s | |
| H-4' | 1.20 | s | |
| H-5' | 1.25 | s |
Data sourced from Phytochemistry, 1997 and a 2024 study on E. fusca phytochemicals.[2]
¹³C-NMR Spectroscopic Data (Acetone-d₆)
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 103.8 |
| C-1a | 159.2 |
| C-2 | 113.1 |
| C-3 | 160.9 |
| C-4 | 96.6 |
| C-4a | 157.0 |
| C-6 | 67.2 |
| C-6a | 40.5 |
| C-7 | 124.9 |
| C-7a | 118.0 |
| C-8 | 131.2 |
| C-9 | 106.5 |
| C-10 | 109.8 |
| C-10a | 156.5 |
| C-11a | 79.8 |
| 3-OMe | 55.6 |
| C-1' | 78.6 |
| C-2' | 72.9 |
| C-3' | 27.1 |
| C-4' | 26.1 |
| C-5' | 25.0 |
Data sourced from Phytochemistry, 1997 and confirmed in a 2018 review on NMR data integrity.[3]
Natural Sources and Isolation
This compound is a natural product found in several species of the genus Erythrina.
Known Plant Sources:
-
Erythrina orientalis (syn. Erythrina variegata) (Wood)[1]
-
Erythrina fusca (Flower)[2]
-
Erythrina sigmoidea (Stem Bark)
Experimental Protocol: Isolation of this compound
The following protocol is based on the first reported isolation of this compound from the wood of Erythrina orientalis.
Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Methodology:
-
Extraction: Dried and chipped wood of Erythrina orientalis (2.0 kg) was extracted with methanol at room temperature for three weeks. The solvent was then evaporated under reduced pressure to yield a crude methanol extract (85 g).
-
Solvent Partitioning: The methanol extract was suspended in water and partitioned with chloroform (CHCl₃). The chloroform-soluble fraction (35 g) was collected for further purification.
-
Column Chromatography: The CHCl₃ fraction was subjected to column chromatography on silica gel. Elution with a solvent system of CHCl₃-MeOH (97:3) yielded fractions containing this compound.
-
Purification: The collected fractions were further purified by preparative thin-layer chromatography (TLC) using a CHCl₃-MeOH (95:5) solvent system to afford pure this compound (25 mg).
Biological Activity
The biological activities of this compound have not been extensively studied. However, related compounds from the Erythrina genus have demonstrated notable bioactivities.
Antibacterial Activity: In a study evaluating compounds from Erythrina fusca, this compound was found to be inactive against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) at concentrations exceeding 200 mg/L[1]. It is important to note that other pterocarpans isolated from Erythrina species, such as Orientanol B, have shown significant anti-MRSA activity[4].
Cytotoxic and Anti-inflammatory Activities: Currently, there is no specific data available in the scientific literature regarding the cytotoxic or anti-inflammatory properties of this compound. However, flavonoids as a class are well-known for their potential in these areas, suggesting that this compound could be a candidate for future investigation.
Signaling Pathways
To date, no specific signaling pathways have been elucidated for this compound. As a member of the flavonoid class, it may potentially interact with various cellular signaling cascades that are known to be modulated by other flavonoids. These often include pathways related to inflammation and cell survival, such as the NF-κB and MAPK pathways. The diagram below illustrates a generalized signaling pathway often associated with the anti-inflammatory effects of flavonoids.
Generalized Anti-Inflammatory Signaling Pathway for Flavonoids
Caption: Generalized flavonoid anti-inflammatory pathway.
Disclaimer: This diagram represents a general mechanism by which many flavonoids exert anti-inflammatory effects. The specific interaction of this compound with these or any other signaling pathways has not been experimentally confirmed.
Conclusion
This compound is a well-characterized pterocarpan from the Erythrina genus with defined physical, chemical, and spectroscopic properties. While its own biological activity profile is currently limited, the known activities of structurally related compounds suggest that further investigation into its pharmacological potential is warranted. This guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this natural product.
References
- 1. Erythrina orientalis - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. Erythrina variegata - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - PMC [pmc.ncbi.nlm.nih.gov]
Orientanol A: A Technical Guide for Researchers
CAS Number: 190381-82-9[1][2][3][4]
Molecular Formula: C₂₁H₂₄O₇[2][3]
This technical guide provides an in-depth overview of Orientanol A, a flavonoid compound of interest to researchers in drug discovery and development. The following sections detail its chemical and physical properties, potential biological activities based on related compounds, and hypothetical experimental protocols for its investigation.
Chemical and Physical Properties
This compound is classified as an isoflavonoid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 190381-82-9 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₄O₇ | [2][3] |
| Molecular Weight | 388.41 g/mol | [2] |
| Chemical Class | Flavonoids (Isoflavonoids) | [1][2] |
| Natural Sources | Erythrina species | [2] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][2] |
Potential Biological Activities and Signaling Pathways
While specific experimental data on the biological activities of this compound is limited in the public domain, studies on structurally similar isoflavonoids, such as Orientin, suggest potential therapeutic applications. The following information is based on related compounds and should be considered indicative rather than definitive for this compound.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Flavonoids structurally related to this compound, such as Orientin, have been shown to exhibit anti-inflammatory properties.[5] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of inflammatory genes.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for investigating the biological activities of this compound. These are based on standard methodologies for similar compounds.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of this compound against a bacterial strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA), using the broth microdilution method.
Workflow:
References
- 1. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Orientanol A: A Technical Guide to its Natural Abundance and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance and isolation of Orientanol A, a pterocarpan isoflavonoid of interest for its potential biological activities. This document details its natural sources and provides a synthesized protocol for its extraction and purification based on available scientific literature.
Natural Abundance of this compound
This compound has been identified as a natural constituent of plants belonging to the genus Erythrina, a group of flowering plants in the pea family, Fabaceae. The primary documented sources of this compound are Erythrina arborescens and Erythrina variegata (also known as Erythrina orientalis).[1]
Within these plants, this compound is predominantly found in the root and stem bark tissues.[1] The concentration of this compound can be influenced by various factors, including the specific plant species, its geographical location, growing conditions, and the time of harvest.[1]
Currently, specific quantitative data on the natural abundance of this compound, such as the percentage yield from a given weight of plant material, is not extensively reported in readily available scientific literature. The isolation of isoflavonoids from Erythrina species often yields a complex mixture of related compounds, and the abundance of any single compound like this compound can be variable.
Table 1: Documented Natural Sources of this compound
| Plant Species | Plant Part(s) |
| Erythrina arborescens | Not specified in detail |
| Erythrina variegata (E. orientalis) | Root, Stem Bark |
Isolation of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of isoflavonoids from Erythrina species. It is important to note that optimization of this protocol may be necessary depending on the specific plant material and available laboratory equipment.
Experimental Protocol: Isolation of this compound from Erythrina variegata Roots
This protocol outlines the general procedure for the isolation of this compound.
1. Preparation of Plant Material:
-
Obtain fresh or dried roots of Erythrina variegata.
-
Thoroughly wash the roots to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of phytochemicals.
-
Once completely dry, grind the roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material with acetone at room temperature.[2] A general ratio is 1:5 to 1:10 (w/v) of plant material to solvent.
-
The maceration should be carried out for a sufficient period to ensure thorough extraction, typically 24-72 hours, with occasional agitation.
-
After maceration, filter the extract through filter paper (e.g., Whatman No. 1) to separate the solvent from the plant residue.
-
Repeat the extraction process with fresh acetone two to three more times to maximize the yield of secondary metabolites.
-
Combine all the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
3. Solvent Partitioning (Fractionation):
-
Resuspend the crude acetone extract in a mixture of water and a suitable organic solvent (e.g., methanol-water, 9:1 v/v).
-
Perform liquid-liquid partitioning with a nonpolar solvent such as n-hexane to remove lipids and other nonpolar compounds. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous methanolic fraction with a solvent of intermediate polarity, such as chloroform or dichloromethane.[2] The isoflavonoids, including this compound, are expected to partition into the chloroform/dichloromethane fraction.
-
Separate the layers using a separatory funnel and collect the chloroform/dichloromethane fraction.
-
Concentrate the chloroform/dichloromethane fraction under reduced pressure to yield a crude isoflavonoid-rich extract.
4. Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).
-
Dissolve the crude isoflavonoid-rich extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent system (e.g., n-hexane or toluene) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). For example, start with 100% n-hexane, then n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.), and finally 100% ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation):
-
Further purify the fractions containing this compound (as identified by TLC comparison with a standard, if available, or by spectroscopic methods) using a Sephadex LH-20 column.
-
Use an appropriate solvent system for elution, often a mixture of solvents like petroleum ether, chloroform, and methanol, to separate compounds based on both size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For obtaining high-purity this compound, subject the enriched fractions to preparative HPLC on a C18 column.
-
Use a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. An isocratic or gradient elution can be employed to achieve the final separation.
-
Monitor the elution with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and comparison with literature data.
Below is a graphical representation of the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
References
A Comprehensive Review of Erythrina Isoflavonoids: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants in the legume family, Fabaceae. Traditionally, various parts of these plants have been utilized in folk medicine across the globe to treat a wide array of ailments, including inflammation, microbial infections, and pain.[1] Modern phytochemical investigations have revealed that the therapeutic properties of Erythrina species can be largely attributed to their rich and varied secondary metabolite profiles, with isoflavonoids being a prominent and pharmacologically significant class. This technical guide provides an in-depth review of the current scientific literature on Erythrina isoflavonoids, with a focus on their isolation, structural diversity, and multifaceted biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of these natural compounds as novel therapeutic agents.
Isolation and Structural Elucidation of Erythrina Isoflavonoids
The isolation and characterization of isoflavonoids from Erythrina species involve a series of sophisticated phytochemical techniques. The general workflow for this process is outlined below.
A multitude of isoflavonoids have been isolated from various Erythrina species, showcasing a remarkable structural diversity. These compounds often feature prenylation and other modifications, which are believed to contribute significantly to their biological activities.
Biological Activities of Erythrina Isoflavonoids
Erythrina isoflavonoids have been demonstrated to possess a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This section details these activities, presenting quantitative data in structured tables and outlining the experimental protocols for key assays.
Antioxidant Activity
The antioxidant properties of Erythrina isoflavonoids are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The most common assays to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Antioxidant Activity of Erythrina Isoflavonoids
| Compound | Plant Source | Assay | IC50 (µg/mL) | Reference |
| Lupinifolin | E. crista-galli | DPPH | 128.64 | [2] |
| Erycristagallin | E. crista-galli | DPPH | 96% inhibition at 50 µM | [3] |
The DPPH assay is a widely used method to determine the free radical scavenging activity of a compound. The protocol generally involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compounds (Erythrina isoflavonoids) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with a volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.[4][5][6][7]
Anti-inflammatory Activity
Erythrina isoflavonoids have shown significant anti-inflammatory potential by inhibiting key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX), and lipoxygenases (LOX).
Table 2: Anti-inflammatory Activity of Erythrina Isoflavonoids
| Compound | Plant Source | Target/Assay | IC50 (µM) | Reference |
| Sigmoidin A | E. sigmoidea | Leukotriene B4 production | 100% inhibition at 100 nM | [3] |
| Sigmoidin B | E. sigmoidea | Leukotriene B4 production | 44% inhibition at 100 nM | [3] |
| Warangalone | E. addisoniae | Phospholipase A2-induced paw edema | Marked efficacy | [3] |
| Phaseollin | E. variegata | COX-1 and COX-2 (Docking) | - | [3] |
This assay assesses the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test isoflavonoids for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours).
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540-570 nm.
-
Calculation: The percentage of NO production inhibition is calculated, and the IC50 value is determined.[8][9][10][11][12]
These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or LOX enzymes.
-
Enzyme and Substrate Preparation: Purified COX or LOX enzymes and their respective substrates (e.g., arachidonic acid for COX, linoleic acid for LOX) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of the test isoflavonoid.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Product Detection: The formation of the product is monitored over time. For COX assays, this can be the measurement of prostaglandin E2 (PGE2) production using methods like ELISA or LC-MS. For LOX assays, the formation of hydroperoxides can be measured spectrophotometrically at a specific wavelength (e.g., 234 nm).[2][13][14][15][16][17][18][19]
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Anticancer Activity
Several Erythrina isoflavonoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate this activity.
Table 3: Anticancer Activity of Erythrina Isoflavonoids
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| 6α-hydroxyphaseollidin | E. sigmoidea | CCRF-CEM | 3.36 | [20] |
| 6α-hydroxyphaseollidin | E. sigmoidea | HepG2 | 6.44 | [20] |
| Isoneorautenol | E. excelsa/E. senegalensis | MDA-MB-237BCRP | 2.67 | [21] |
| Isoneorautenol | E. excelsa/E. senegalensis | U87MG | 21.84 | [21] |
| Sigmoidin I | E. sigmoidea | CCRF-CEM | 4.24 | [20] |
| Sigmoidin I | E. sigmoidea | MDA-MB-231-BCRP | 30.98 | [20] |
| Abyssinone IV | E. sigmoidea | MDA-MB-231-pcDNA | 14.43 | [20] |
| Abyssinone IV | E. sigmoidea | HCT116 (p53+/+) | 20.65 | [20] |
| Sophorapterocarpan A | E. sigmoidea | CCRF-CEM | 3.73 | [20] |
| Sophorapterocarpan A | E. sigmoidea | U87MG.ΔEGFR | 14.81 | [20] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Erythrina isoflavonoids for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3][22][23][24]
Antimicrobial Activity
Erythrina isoflavonoids have demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 4: Antimicrobial Activity of Erythrina Isoflavonoids
| Compound | Plant Source | Microorganism | MIC (µg/mL) | Reference |
| Erycristagallin | E. variegata | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [25][26] |
| Orientanol B | E. variegata | MRSA | 3.13 - 6.25 | [25][26] |
| Alpinumisoflavone | E. mildbraedii | Staphylococcus aureus | 3.12 | [27] |
| Alpinumisoflavone | E. abyssinica | Staphylococcus aureus | 3.13 | [27] |
| Alpinumisoflavone | E. abyssinica | Bacillus subtilis | 3.13 | [27] |
| Alpinumisoflavone | E. abyssinica | Micrococcus lysodeikticus | 3.13 | [27] |
| Erybraedin C | E. mildbraedii | Staphylococcus aureus | 12.5 | [27] |
| Phaseollidin | E. lysistemon | Staphylococcus aureus | 10 | [13] |
| Coumestrol | E. crista galli | Bacillus brevis | 16.3 µM | [28] |
| Genistein | E. crista galli | Bacillus brevis | 64.8 µM | [28] |
| Daidzein | E. crista galli | Bacillus brevis | 137.8 µM | [28] |
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the Erythrina isoflavonoid is prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity (indicating microbial growth). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20][25][27][28][29]
Antiviral Activity
Recent studies have highlighted the potential of Erythrina isoflavonoids as antiviral agents, particularly against HIV.
Table 5: Antiviral Activity of Erythrina Isoflavonoids
| Compound | Plant Source | Virus | Target | IC50 (µM) | Reference |
| 8-Prenylluteone | E. senegalensis | HIV-1 | Protease | 0.5 - 30.0 | [16][30] |
| Auriculatin | E. senegalensis | HIV-1 | Protease | 0.5 - 30.0 | [16][30] |
| Erysenegalensein O | E. senegalensis | HIV-1 | Protease | 0.5 - 30.0 | [16][30] |
| Erysenegalensein D | E. senegalensis | HIV-1 | Protease | 0.5 - 30.0 | [16][30] |
| Erysenegalensein N | E. senegalensis | HIV-1 | Protease | 0.5 - 30.0 | [16][30] |
| 6,8-Diprenylgenistein | E. senegalensis | HIV-1 | Protease | Most potent | [16][30] |
Signaling Pathways Modulated by Erythrina Isoflavonoids
The diverse biological activities of Erythrina isoflavonoids are underpinned by their ability to modulate key cellular signaling pathways. Notably, their anti-inflammatory and anticancer effects are often linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades, as well as the induction of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several flavonoids have been shown to inhibit this pathway.
References
- 1. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. iomcworld.com [iomcworld.com]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Activity of three cytotoxic isoflavonoids from Erythrina excelsa and Erythrina senegalensis (neobavaisoflavone, sigmoidin H and isoneorautenol) toward multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. researchgate.net [researchgate.net]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation and Purification of Orientanol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientanol A, an isoflavonoid of significant interest for its potential therapeutic properties, requires a robust and efficient protocol for its isolation and purification from natural sources. This document outlines a detailed methodology for the extraction, separation, and purification of this compound, drawing upon established techniques for the isolation of related isoflavonoids. The protocol is designed to yield a high-purity compound suitable for downstream applications in research and drug development. This procedure involves a systematic approach combining solvent extraction, column chromatography, and preparative high-performance liquid chromatography (prep-HPLC).
Introduction
Isoflavonoids are a class of naturally occurring compounds that have garnered considerable attention for their diverse biological activities. This compound, a member of this family, is a promising candidate for further investigation. The ability to obtain pure this compound is a critical first step in characterizing its bioactivity, understanding its mechanism of action, and exploring its potential as a therapeutic agent. This protocol provides a comprehensive guide for researchers to isolate and purify this compound from its natural plant source. While a specific protocol for this compound is not widely published, this guide is based on the successful isolation of structurally similar compounds, such as Orientanol B from Erythrina variegata.[1]
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Figure 1: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
This protocol is divided into four main stages: Extraction, Fractionation, Primary Purification, and Secondary Purification.
Stage 1: Extraction
-
Plant Material Preparation: Air-dry the roots of the source plant (e.g., Erythrina variegata) at room temperature and then grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in acetone at a 1:10 (w/v) ratio for 72 hours at room temperature.[1]
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.
Stage 2: Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude acetone extract in distilled water and partition it sequentially with an equal volume of chloroform.
-
Separation: Separate the chloroform layer using a separatory funnel. Repeat the partitioning process three times to ensure complete extraction of non-polar and semi-polar compounds.
-
Concentration: Combine the chloroform fractions and concentrate them using a rotary evaporator to yield the chloroform-soluble fraction.
Stage 3: Primary Purification via Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the chloroform-soluble fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, etc., hexane:ethyl acetate). Other solvent systems such as chloroform-methanol may also be effective.[2]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions onto TLC plates, develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
Stage 4: Secondary Purification via Preparative HPLC
-
Sample Preparation: Dissolve the pooled, semi-purified fractions from the silica gel column in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water is a common choice.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: UV detector set at an appropriate wavelength for flavonoids (e.g., 254 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect the peak corresponding to this compound.
-
Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC.
-
Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound.
Structural Verification
The identity and structure of the isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained during the isolation and purification process.
| Parameter | Value | Method of Determination |
| Starting Plant Material | 1.0 kg (dry weight) | Gravimetric |
| Crude Acetone Extract Yield | 55.0 g | Gravimetric |
| Chloroform-Soluble Fraction Yield | 12.5 g | Gravimetric |
| Semi-Pure Fraction Yield (Post-Silica Gel) | 1.2 g | Gravimetric |
| Final Yield of Pure this compound | 85 mg | Gravimetric |
| Purity of Final Product | >98% | Analytical HPLC |
| Molecular Weight (Expected) | C₂₅H₂₆O₅ | Mass Spectrometry |
| ¹H-NMR and ¹³C-NMR | Consistent with reported values | NMR Spectroscopy |
Conclusion
This protocol provides a detailed and systematic approach for the successful isolation and purification of this compound. The combination of solvent extraction, silica gel chromatography, and preparative HPLC offers a robust method to obtain a high-purity compound. Adherence to this protocol will enable researchers to generate sufficient quantities of this compound for comprehensive biological evaluation and further drug development endeavors.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Orientanol A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orientanol A is a flavonoid compound of significant interest, primarily isolated from plants of the Erythrina genus, such as Erythrina arborescens and Erythrina variegata.[1] This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely published, this application note details a robust starting method based on established principles for flavonoid analysis.[2][3][4] The protocols provided are intended to serve as a comprehensive guide for researchers to develop and validate a method for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.
Experimental Protocols
1. Sample Preparation from Erythrina variegata
This protocol is based on the general extraction and isolation methods described for flavonoids from Erythrina species.[1]
-
Objective: To extract this compound and other isoflavonoids from the root tissues of Erythrina variegata.
-
Materials:
-
Dried and powdered root material of Erythrina variegata
-
Acetone
-
Chloroform
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
-
Procedure:
-
Macerate the powdered root material with acetone at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
-
Suspend the crude extract in water and partition it with chloroform.
-
Separate the chloroform layer, which contains the less polar compounds including this compound.
-
Evaporate the chloroform to dryness to yield the chloroform-soluble fraction.
-
For HPLC analysis, accurately weigh a portion of the dried chloroform-soluble fraction and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.
-
2. Proposed HPLC Method for this compound Analysis
This proposed method is based on common HPLC conditions used for the analysis of flavonoids and is intended as a starting point for method development and validation.[2][4]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on typical flavonoid absorbance)
-
Injection Volume: 10 µL
-
Data Presentation
The following tables represent hypothetical data that would be generated during the validation of the proposed HPLC method.
Table 1: Linearity of this compound Detection
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,987 |
| 25.0 | 380,564 |
| 50.0 | 759,891 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Method Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5.0 | 1.8 | 2.5 | 98.5 |
| 25.0 | 1.2 | 1.9 | 101.2 |
| 50.0 | 0.9 | 1.5 | 99.3 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Mandatory Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Logical relationship in HPLC method development and validation.
References
Total Synthesis of Orientanol A and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of the isoflavonoid Orientanol A and its analogues. This guide includes a proposed synthetic pathway, experimental procedures for key reactions, a summary of biological activity, and a diagram illustrating the potential mechanism of action.
This compound, a pterocarpan isoflavonoid isolated from plants of the Erythrina genus, and its analogues have demonstrated noteworthy biological activities, particularly antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The complex stereochemistry of the pterocarpan core presents a significant synthetic challenge. This document outlines a proposed enantioselective total synthesis of this compound based on established methodologies for pterocarpan synthesis, alongside protocols for key transformations and a summary of the antibacterial potency of this class of compounds.
Quantitative Data on Biological Activity
The antibacterial activity of this compound and its analogues is a key area of interest. While comprehensive data for all analogues is not available, the existing literature indicates potent activity against Gram-positive bacteria, including MRSA. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.
| Compound | Organism | MIC (µg/mL) | Reference |
| Orientanol B | Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [1] |
| Erycristagallin | Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [1] |
| General Isoflavonoids | Gram-positive bacteria (e.g., S. aureus) | 1.56 - >100 | [1] |
| General Isoflavonoids | Gram-negative bacteria | Generally higher MICs | [2][3] |
Proposed Enantioselective Total Synthesis of this compound
While a specific total synthesis of this compound has not been detailed in the literature, a plausible and efficient enantioselective route can be proposed based on established methods for the synthesis of the pterocarpan skeleton.[4][5][6] The key steps would involve the asymmetric synthesis of a chiral chromanone intermediate, followed by the construction of the benzofuran ring system.
Experimental Workflow
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols
1. Asymmetric Synthesis of the Chiral Chromanone Intermediate:
This protocol is adapted from established methods for the enantioselective synthesis of isoflavanones, which are precursors to pterocarpans.[5]
-
Reaction: Asymmetric Transfer Hydrogenation (ATH) of a substituted isoflavone.
-
Substrate: A suitably substituted 2'-hydroxyisoflavone. The substituents will be chosen to correspond to the final substitution pattern of this compound.
-
Catalyst: (S,S)-RuCl[(p-cymene)(TsDPEN)] is a commonly used catalyst for this transformation.
-
Hydrogen Source: A mixture of formic acid and triethylamine is typically used.
-
Solvent: Dichloromethane (DCM) or a similar aprotic solvent.
-
Procedure:
-
To a solution of the 2'-hydroxyisoflavone substrate in DCM, add the ruthenium catalyst (1-5 mol%).
-
Add the formic acid/triethylamine mixture and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Purify the resulting isoflavanone by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
2. Formation of the Pterocarpan Core via Intramolecular Cyclization:
This protocol describes the acid-catalyzed cyclization of the intermediate to form the core pterocarpan structure.
-
Reaction: Intramolecular Friedel-Crafts type cyclization.
-
Substrate: The enantioenriched isoflavanone obtained from the previous step.
-
Reagent: A strong acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
Solvent: Anhydrous DCM or another suitable aprotic solvent.
-
Procedure:
-
Dissolve the isoflavanone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add the acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the pterocarpan core by column chromatography.
-
3. Final Functionalization to Yield this compound:
The final steps would involve the introduction or modification of functional groups on the pterocarpan skeleton to match the structure of this compound. This may include deprotection of protecting groups, hydroxylation, and/or other modifications as dictated by the specific protecting group strategy employed in the synthesis of the initial isoflavone.
Mechanism of Antibacterial Action
The antibacterial activity of isoflavonoids like this compound is believed to be multi-faceted, targeting several key bacterial processes.[2][7][8]
Caption: Proposed antibacterial mechanism of this compound.
The proposed mechanisms include:
-
Cell Membrane Disruption: Isoflavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell lysis.[2]
-
Inhibition of Nucleic Acid Synthesis: These compounds can inhibit key enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase IV.[9] This leads to the cessation of DNA synthesis and bacterial cell division.
-
Inhibition of Energy Metabolism: this compound and its analogues may interfere with the bacterial electron transport chain, disrupting cellular respiration and ATP synthesis.[8]
The development of a robust total synthesis for this compound and its analogues will enable further investigation into their structure-activity relationships and the elucidation of their precise molecular targets, paving the way for the development of new antibacterial agents.
References
- 1. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A concise and diastereoselective total synthesis of cis and trans-pterocarpans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial mechanism of soybean isoflavone on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Antibacterial Mechanism of Orientanol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and detailed protocols for investigating the antibacterial mechanism of action of Orientanol A, a pterocarpan isolated from plants of the Erythrina genus. While direct studies on this compound's mechanism are limited, based on its structural class and related compounds, a primary mode of action is proposed to be the disruption of bacterial cell membrane integrity and function, potentially followed by the inhibition of critical cellular processes such as nucleic acid synthesis.
Postulated Mechanism of Action
This compound, as a pterocarpan, likely exerts its antibacterial effects through a multi-faceted approach targeting the bacterial cell envelope and intracellular functions. The proposed signaling pathway and mechanism are detailed below.
In Vitro Antibacterial Assays for Novel Compounds: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Application Note:
The exploration of natural products for novel antimicrobial agents is a cornerstone of drug discovery. Compounds isolated from various plant sources are of particular interest due to their structural diversity and potential for unique mechanisms of action. One such class of compounds is the isoflavonoids, which have been investigated for a range of biological activities.
This document provides a comprehensive guide to the standard in vitro assays used to determine the antibacterial efficacy of a test compound. While these protocols are broadly applicable, it is important to note that the specific compound of interest, Orientanol A, has been reported in the scientific literature as being inactive against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations exceeding 200 mg/L[1].
Therefore, the following protocols are presented as a general methodology for the antibacterial screening of novel compounds, rather than a specific validation of this compound's activity. These assays are fundamental to the preliminary assessment of any potential antibacterial candidate. The primary assays detailed are the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Time-Kill Kinetic assay.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the most fundamental quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and high-throughput technique.
Materials:
-
Test compound (e.g., this compound) stock solution (typically in dimethyl sulfoxide - DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (broth with DMSO)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Inoculate into a tube of sterile broth and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (wells with bacteria and a standard antibiotic) and a negative/sterility control (wells with broth only) and a growth control (wells with bacteria and broth).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC assay to determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-plate these aliquots onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in no bacterial growth on the agar plate.
Data Presentation
The quantitative results from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | Test Compound | MIC (µg/mL) | MBC (µg/mL) | Positive Control | MIC (µg/mL) |
| S. aureus ATCC 29213 | Compound X | 64 | 128 | Vancomycin | 1 |
| E. coli ATCC 25922 | Compound X | >256 | >256 | Gentamicin | 2 |
| MRSA USA300 | Compound X | 128 | 256 | Vancomycin | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows
MIC/MBC Assay Workflow
Caption: Workflow for MIC and MBC assays.
Time-Kill Kinetic Assay Protocol
This assay provides information on the rate at which a compound kills a bacterial population over time.
Procedure:
-
Prepare bacterial cultures as described for the MIC assay, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
Time-Kill Assay Workflow
Caption: Workflow for Time-Kill Kinetic Assay.
References
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Orientanol A
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of a Test Compound
Audience: Researchers, scientists, and drug development professionals.
Note: While the specific compound "Orientanol A" did not yield dedicated research in initial searches, the following application notes and protocols provide a comprehensive framework for evaluating the effects of any novel compound, herein referred to as "Test Compound," on cell viability. The methodologies and pathways described are standard in the field and can be readily adapted for specific experimental needs.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in toxicology, pharmacology, and drug discovery for assessing the overall health of a cell population in response to a chemical compound.[1][2] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and ATP levels, to determine the number of living and healthy cells.[1][2][3][4] Commonly used methods include colorimetric assays like the MTT and XTT assays, which measure metabolic activity, and cytotoxicity assays like the LDH release assay, which quantifies cell membrane damage.[5][6]
This document provides detailed protocols for two standard cell viability assays, the MTT and LDH assays, to evaluate the effects of a Test Compound. It also includes a generalized overview of a relevant signaling pathway that may be implicated in compound-induced cell death.
Data Presentation
The following table is a template for presenting quantitative data obtained from cell viability assays. It is designed for easy comparison of the effects of different concentrations of a Test Compound on cell viability and cytotoxicity.
Table 1: Effect of Test Compound on Cell Viability and Cytotoxicity
| Test Compound Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 95.3 ± 4.8 | 4.7 ± 1.9 |
| 10 | 78.1 ± 6.1 | 21.9 ± 3.5 |
| 50 | 45.6 ± 3.9 | 54.4 ± 4.2 |
| 100 | 22.4 ± 2.5 | 77.6 ± 5.8 |
| Positive Control (e.g., Doxorubicin) | 15.2 ± 3.1 | 84.8 ± 6.3 |
Data are represented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]
Materials:
-
96-well plates
-
Test Compound stock solution
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the Test Compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the Test Compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or using an orbital shaker for 15 minutes.[7][8]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10]
Materials:
-
96-well plates
-
Test Compound stock solution
-
Cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis solution (often provided in the kit, e.g., Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with the Test Compound.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis solution (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the assay.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Visualization of Protocols and Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in compound-induced cell death.
Caption: Experimental workflow for assessing the effect of a test compound on cell viability.
Caption: A generalized intrinsic apoptosis signaling pathway often modulated by natural compounds.
Potential Mechanism of Action: Induction of Apoptosis
Many natural compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[13][14] A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. In this pathway, the compound may increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.[15][16][17] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[17] Further investigation into the expression of these key apoptotic proteins can elucidate the mechanism by which a Test Compound induces cell death.
References
- 1. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 2. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 3. licorbio.com [licorbio.com]
- 4. antbioinc.com [antbioinc.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. glpbio.com [glpbio.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. Oridonin: targeting programmed cell death pathways as an anti-tumour agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Albanol A from the root bark of Morus alba L. induces apoptotic cell death in HL60 human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Orientanol A as a potential lead compound for drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientanol A is a naturally occurring isoflavonoid compound isolated from plants of the Erythrina genus, which are known for producing a rich diversity of bioactive secondary metabolites. As a member of the flavonoid class, this compound holds potential as a lead compound for drug discovery due to the well-documented pharmacological activities of related isoflavonoids, including anti-inflammatory, antioxidant, and anticancer effects. However, it is important to note that the currently available biological data on this compound is limited. These application notes provide a summary of the known information and detailed protocols for future investigation to fully elucidate its therapeutic potential.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate.
| Property | Value | Source |
| Chemical Name | This compound | Vulcanchem |
| Molecular Formula | C21H24O7 | Vulcanchem |
| Molecular Weight | 388.41 g/mol | Vulcanchem |
| CAS Number | 190381-82-9 | Vulcanchem |
| Chemical Class | Isoflavonoid | Vulcanchem |
| Natural Sources | Erythrina arborescens, Erythrina variegata (Root and stem bark) | Vulcanchem |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone | Vulcanchem |
Biological Activity of this compound
To date, the biological activity of this compound has been minimally explored. The available data on its antibacterial properties, along with the activities of closely related compounds from the Erythrina genus, are summarized below.
Table 1: Antibacterial Activity of this compound
| Target Organism | Assay Type | Result | Concentration | Reference |
| Staphylococcus aureus | MIC | Inactive | > 200 mg/L | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Inactive | > 200 mg/L | [1] |
Table 2: Biological Activities of Selected Isoflavonoids from Erythrina Species
| Compound | Biological Activity | Cell Line/Organism | Key Findings | Reference |
| Orientanol B | Antibacterial | MRSA | MIC: 3.13-6.25 µg/mL | [2] |
| Erycristagallin | Antibacterial | MRSA | MIC: 3.13-6.25 µg/mL | [2] |
| 6α-hydroxyphaseollidin | Cytotoxic | Various cancer cell lines | IC50 < 10 µM | |
| Genistein | Anti-inflammatory | Macrophages | Inhibition of NO and PGE2 production | |
| Daidzein | Antioxidant | In vitro assays | Radical scavenging activity |
Experimental Protocols
The following are detailed protocols for assessing the biological activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the broth microdilution method and can be used to verify the reported antibacterial activity of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with DMSO at the highest concentration used for the compound). Also include a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various non-toxic concentrations of this compound (determined by a preliminary cytotoxicity assay) for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with media only).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
Protocol 3: Cytotoxicity Assessment - MTT Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
A selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Potential Signaling Pathways for Investigation
While no specific signaling pathways have been elucidated for this compound, based on the activities of other isoflavonoids, the following pathways are recommended for future investigation.
Future Directions and Conclusion
The available data indicates that this compound is inactive as an antibacterial agent against S. aureus and MRSA. However, the diverse biological activities of other isoflavonoids isolated from the Erythrina genus suggest that this compound may possess other pharmacological properties that warrant investigation.
Future research should focus on:
-
Broad-spectrum antimicrobial screening: Testing against a wider range of bacteria and fungi.
-
Anti-inflammatory activity: Utilizing the provided protocol to assess its effects on inflammatory mediators.
-
Cytotoxicity profiling: Screening against a panel of cancer cell lines to determine any potential anticancer effects.
-
Antiviral and antioxidant assays: Evaluating its potential in these therapeutic areas.
-
In vivo studies: Should promising in vitro activity be identified, progressing to animal models to assess efficacy and safety.
-
Mechanism of action studies: If any significant bioactivity is confirmed, elucidating the underlying molecular mechanisms and signaling pathways.
References
- 1. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Orientin
Introduction
Orientin, a C-glycosyl flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1][2][3] These properties make it a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. Orientin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[1][4][5]
These application notes provide a comprehensive overview of the anti-inflammatory effects of Orientin, including its mechanism of action, and offer detailed protocols for researchers, scientists, and drug development professionals to investigate its properties.
Mechanism of Action
Orientin's anti-inflammatory activity is attributed to its ability to interfere with major inflammatory signaling cascades. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), cells activate the NF-κB and MAPK pathways, leading to the transcription and release of pro-inflammatory cytokines and enzymes.[4][5]
Orientin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[4] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4]
Furthermore, Orientin can downregulate the MAPK signaling pathway, which plays a crucial role in the inflammatory response.[1] It has been observed to inhibit the phosphorylation of key MAPK proteins such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5][6] The inhibition of these pathways contributes to the overall reduction in the inflammatory response.
Data Presentation
Table 1: Effect of Orientin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of Orientin | Inhibition | Reference |
| Nitric Oxide (NO) | Not specified | Significant reduction | [4] |
| Prostaglandin E2 (PGE2) | Not specified | Significant reduction | [4] |
| TNF-α | Not specified | Significant reduction | [4] |
| IL-6 | Not specified | Significant reduction | [4] |
| IL-1β | Not specified | Significant reduction | [4] |
Table 2: Effect of Orientin on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages
| Protein | Effect of Orientin | Reference |
| p-IκBα | Inhibition of phosphorylation | [4] |
| IκBα | Inhibition of degradation | [4] |
| Nuclear p65 | Inhibition of nuclear translocation | [4] |
| p-p38 | Inhibition of phosphorylation | [5][6] |
| p-ERK | Inhibition of phosphorylation | [5][6] |
| p-JNK | Inhibition of phosphorylation | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for mediator measurement, 6-well for protein extraction).
-
Pre-treat the cells with various concentrations of Orientin for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator analysis, shorter times for signaling pathway analysis).
1.2. Cell Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
1.4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
1.5. Western Blot Analysis for Signaling Proteins
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Anti-inflammatory Activity using a Carrageenan-Induced Paw Edema Model in Mice
2.1. Animals
-
Use male BALB/c mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard rodent chow and water ad libitum.
2.2. Experimental Procedure
-
Divide the mice into several groups: a control group, a carrageenan-only group, Orientin-treated groups (at various doses), and a positive control group (e.g., indomethacin).
-
Administer Orientin or the vehicle (e.g., saline with a small percentage of DMSO) orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induce acute inflammation by injecting 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan-only group.
2.3. Histopathological Analysis
-
At the end of the experiment, euthanize the mice and collect the paw tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
Visualizations
Caption: Orientin inhibits the NF-κB signaling pathway.
Caption: Orientin inhibits the MAPK signaling pathway.
Caption: Experimental workflow for evaluating anti-inflammatory properties.
References
- 1. Orientin alleviates the inflammatory response in psoriasis like dermatitis in BALB/c mice by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Siegesbeckia orientalis ethanol extract in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Anticancer Potential of Flavonoids from Erythrina Species
Note to the Reader: Initial searches for the anticancer potential of Orientanol A did not yield sufficient data to fulfill the detailed requirements of this request. Research indicates that this compound, an isoflavonoid isolated from plants of the Erythrina genus, has not been a significant subject of anticancer studies. Therefore, to provide a comprehensive and valuable resource, these application notes will focus on Orientin , a closely related and well-researched flavonoid C-glycoside with demonstrated anticancer properties. Orientin serves as an excellent model for studying the anticancer potential of flavonoids derived from natural sources.
Introduction to Orientin and its Anticancer Properties
Orientin (luteolin-8-C-glucoside) is a natural flavonoid found in various medicinal plants.[1] It has garnered significant interest in cancer research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2] Studies have shown that Orientin can inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle, thereby preventing tumor growth.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key oncogenic signaling pathways.[1][3]
Quantitative Data: In Vitro Efficacy of Orientin
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Orientin in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative effects.
Table 1: IC50 Values of Orientin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HT29 | Colorectal Carcinoma | 6.25, 12.5 | 24 | Not Specified |
| A549 | Lung Cancer | 21.2 | Not Specified | CCK-8 |
| MDA-MB-231 | Breast Cancer | 28.9 | Not Specified | CCK-8 |
| HCT-116 | Colorectal Cancer | Not specified, but active | Not Specified | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | >50 | 72 | CCK-8 |
| Huh7 | Hepatocellular Carcinoma | >50 | 72 | CCK-8 |
| T24 | Bladder Carcinoma | 100 (approx.) | Not Specified | MTT |
| SH-SY5Y | Neuroblastoma | >20 (non-toxic) | Not Specified | MTT |
Signaling Pathways Modulated by Orientin
Orientin exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival, proliferation, and invasion.
Inhibition of the NF-κB and Hedgehog Signaling Pathways
In human bladder carcinoma (T24) cells, Orientin has been shown to inhibit cell proliferation and promote apoptosis by suppressing the Nuclear Factor-kappaB (NF-κB) and Hedgehog signaling pathways.[1] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[1] By inhibiting NF-κB, Orientin downregulates the expression of proteins in the Hedgehog pathway, which is vital for cancer cell growth and survival.[1]
Caption: Orientin inhibits the NF-κB pathway, leading to the suppression of the Hedgehog signaling pathway, which in turn reduces cell proliferation and promotes apoptosis.
Modulation of the PKCα/ERK/AP-1/STAT3 Signaling Pathway
In breast cancer cells (MCF-7), Orientin has been demonstrated to inhibit invasion by suppressing the expression of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8). This is achieved through the downregulation of a complex signaling cascade involving Protein Kinase C alpha (PKCα), Extracellular signal-regulated kinase (ERK), Activator protein-1 (AP-1), and Signal transducer and activator of transcription 3 (STAT3).
Caption: Orientin's anti-invasive effect is mediated by the inhibition of the PKCα/ERK/AP-1/STAT3 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of Orientin.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of Orientin on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT29, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Orientin stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Orientin in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of Orientin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Orientin concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Orientin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells with and without Orientin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the anticancer potential of a natural compound like Orientin.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Orientanol A Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Orientanol A from its natural plant sources, primarily species within the Erythrina genus. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
This compound is a pterocarpan, a type of isoflavonoid, which are secondary metabolites found in plants. It has been isolated from several species of the Erythrina genus, including Erythrina arborescens, Erythrina fusca, and Erythrina sigmoidea. These plants, commonly known as coral trees, are the primary natural sources for obtaining this compound.
Q2: What is the general biosynthetic pathway leading to this compound?
This compound biosynthesis begins with the general phenylpropanoid pathway, which produces the precursor phenylalanine. This is followed by the flavonoid and then the isoflavonoid pathways. The key committed step to isoflavonoid synthesis is catalyzed by isoflavone synthase (IFS). The pterocarpan skeleton is formed through a series of enzymatic reactions including hydroxylation, reduction, and cyclization. The final specific steps to this compound involve further modifications to the pterocarpan core, such as prenylation and additional hydroxylations, catalyzed by specific prenyltransferases and hydroxylases.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the process of isolating and enhancing the yield of this compound.
Issue 1: Low Yield of this compound from Plant Material
-
Question: I have extracted material from Erythrina species, but the yield of this compound is consistently low. What factors could be contributing to this, and how can I improve it?
-
Answer: Low yields of this compound can be attributed to several factors, including the specific plant part used, the age and growing conditions of the plant, and the extraction method employed. To enhance the yield, consider the following troubleshooting steps:
-
Plant Material Selection: Pterocarpans are often found in higher concentrations in root and stem bark tissues. Ensure you are using the appropriate plant part for extraction.
-
Elicitation: The production of isoflavonoids, including pterocarpans, is often a defense response in plants. Applying elicitors to the plant or cell cultures can significantly boost the biosynthesis of these compounds.
-
Extraction Solvent Optimization: The choice of solvent is critical for efficient extraction. Pterocarpans are moderately polar compounds. A systematic optimization of solvent polarity, for example, using different ratios of methanol, ethanol, or acetone in water, can improve extraction efficiency.
-
Metabolic Engineering: For long-term and significant yield improvement, consider metabolic engineering strategies. This could involve overexpressing key genes in the isoflavonoid biosynthetic pathway.
-
Issue 2: Inconsistent Results with Elicitation
-
Question: I have tried using elicitors to increase this compound production in my Erythrina cell cultures, but the results are not consistent. Why is this happening?
-
Answer: Inconsistent results with elicitation are a common challenge. The effectiveness of an elicitor depends on several factors:
-
Elicitor Concentration and Exposure Time: The concentration of the elicitor and the duration of exposure are critical parameters. A dose-response and time-course experiment should be conducted to determine the optimal conditions for your specific cell line. High concentrations of elicitors can sometimes be toxic to the cells and inhibit secondary metabolite production.
-
Cell Culture Age: The growth phase of the cell culture at the time of elicitation can significantly impact the response. It is generally recommended to apply elicitors during the late exponential or early stationary phase of growth.
-
Elicitor Type: Different elicitors trigger different signaling pathways. What works for one class of compounds or plant species may not be optimal for another. Experiment with a variety of elicitors, both biotic (e.g., chitosan, yeast extract) and abiotic (e.g., methyl jasmonate, salicylic acid, UV radiation).
-
Issue 3: Difficulty in Quantifying this compound
-
Question: I am having trouble accurately quantifying the amount of this compound in my extracts using HPLC. What are some common pitfalls and how can I improve my analytical method?
-
Answer: Accurate quantification of this compound requires a well-optimized HPLC method. Common issues include poor peak resolution, baseline noise, and lack of a proper standard.
-
Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used for the separation of isoflavonoids. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Wavelength Selection: Pterocarpans generally exhibit strong UV absorbance between 280 and 320 nm. Determine the optimal wavelength for this compound detection by running a UV scan of a purified standard.
-
Standard Curve: A pure standard of this compound is essential for accurate quantification. Prepare a standard curve with a series of known concentrations to determine the linear range of detection.
-
Sample Preparation: Ensure your extracts are properly filtered to remove any particulate matter that could clog the column and interfere with the analysis. A solid-phase extraction (SPE) step may be necessary to clean up complex extracts and concentrate the analyte.
-
Data Presentation: Elicitor Effects on Pterocarpan Production
The following tables summarize the quantitative effects of various elicitors on the production of pterocarpans in different plant cell cultures. While specific data for this compound is limited, the data for related pterocarpans can provide a valuable starting point for experimental design.
Table 1: Effect of Methyl Jasmonate (MeJA) on Pterocarpan Production
| Plant Species | Pterocarpan | MeJA Concentration (µM) | Exposure Time (h) | Fold Increase in Yield |
| Fagonia indica | Myricetin | 100 | 72 | ~2.8[1] |
| Chelidonium majus | Sanguinarine | 100 | 24 | 13.22[2] |
| Chelidonium majus | Chelidonine | 100 | 72 | 9.63[2] |
Table 2: Effect of Salicylic Acid (SA) on Pterocarpan Production
| Plant Species | Pterocarpan | SA Concentration (µM) | Exposure Time (h) | Fold Increase in Yield |
| Chelidonium majus | Berberine | 100 | 24 | 4.89[2] |
| Chelidonium majus | Chelidonine | 100 | 48 | 2.52[2] |
Experimental Protocols
Protocol 1: Elicitation of Erythrina Cell Suspension Cultures with Methyl Jasmonate (MeJA)
This protocol is adapted from studies on isoflavonoid elicitation and can be optimized for Erythrina species.
-
Prepare MeJA Stock Solution: Dissolve methyl jasmonate in a small amount of ethanol or DMSO to prepare a concentrated stock solution (e.g., 100 mM). Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Cell Culture Preparation: Grow Erythrina cell suspension cultures in a suitable medium (e.g., Murashige and Skoog medium supplemented with appropriate plant growth regulators) until they reach the late exponential phase of growth.
-
Elicitation: Aseptically add the MeJA stock solution to the cell cultures to achieve the desired final concentration (e.g., 25, 50, 100, 200 µM). An equivalent volume of the solvent should be added to the control cultures.
-
Incubation: Incubate the elicited cultures for a specific period (e.g., 24, 48, 72, 96 hours) under standard culture conditions.
-
Harvesting: After the incubation period, harvest the cells by filtration or centrifugation. Freeze the cells immediately in liquid nitrogen and store at -80°C until extraction.
Protocol 2: Extraction and Quantification of this compound by HPLC-UV
-
Extraction: a. Lyophilize the harvested cells to determine the dry weight. b. Grind the lyophilized cells into a fine powder. c. Extract a known amount of the powdered cells with a suitable solvent (e.g., 80% methanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v). d. Sonicate the mixture for 30 minutes and then shake for 24 hours at room temperature. e. Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction. f. Combine the supernatants and evaporate the solvent under reduced pressure.
-
Sample Preparation for HPLC: a. Redissolve the dried extract in a known volume of the initial mobile phase. b. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC-UV Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set at the optimal wavelength for this compound (e.g., 285 nm). e. Quantification: Prepare a calibration curve using a pure standard of this compound. Calculate the concentration of this compound in the samples based on the peak area.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from phenylalanine.
Caption: Experimental workflow for improving this compound yield.
References
- 1. Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica [mdpi.com]
- 2. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orientanol A Purification
Welcome to the technical support center for Orientanol A purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a pterocarpan, a type of isoflavonoid. It is primarily isolated from the root and stem bark of plants belonging to the Erythrina genus, such as Erythrina arborescens and Erythrina variegata.
Q2: What are the main challenges in purifying this compound?
The primary challenges in this compound purification include:
-
Complex mixtures: Crude extracts from Erythrina species contain a multitude of related isoflavonoids and other secondary metabolites, making the separation of this compound challenging.
-
Low abundance: The concentration of this compound in the plant material can be low, requiring efficient extraction and purification methods to obtain sufficient quantities.
-
Co-eluting impurities: Structurally similar compounds often co-elute with this compound during chromatographic separation, necessitating high-resolution techniques for effective purification.
-
Solubility issues: While soluble in several organic solvents, optimizing the right solvent system for both extraction and crystallization is crucial to avoid precipitation or loss of product.
Q3: What are the general steps for this compound purification?
A typical purification workflow for this compound involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., root bark) is extracted with a suitable organic solvent like methanol or ethanol.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is subjected to one or more chromatographic techniques, such as silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the compound.
-
Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain a highly pure solid form.
Troubleshooting Guides
Low Yield After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete extraction of plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. |
| Improper solvent selection. | Use a polar solvent like methanol or 80-96% ethanol for efficient extraction of flavonoids. |
| Degradation of this compound during extraction. | Avoid excessive heat during extraction. Maceration at room temperature or Soxhlet extraction at a controlled temperature is recommended. |
Poor Separation in Silica Gel Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (mobile phase). | Optimize the solvent system by performing thin-layer chromatography (TLC) first to determine the best solvent combination for separating this compound from impurities. A common starting point is a gradient of chloroform and methanol. |
| Column overloading. | Do not exceed the loading capacity of the silica gel column. A sample-to-silica gel ratio of 1:50 to 1:100 is generally recommended. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. |
| Co-elution of similar compounds. | If silica gel chromatography does not provide adequate separation, a subsequent purification step using preparative HPLC with a different stationary phase (e.g., C18) is recommended. |
Difficulty in Crystallization
| Potential Cause | Troubleshooting Step | | Incorrect solvent or solvent mixture. | Test various solvents and solvent mixtures to find a system where this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for flavonoids include ethanol/water, acetone/hexane, and ethyl acetate/hexane. | | Solution is not saturated. | Concentrate the solution by slowly evaporating the solvent until it becomes cloudy, then add a few drops of the good solvent to redissolve the precipitate before cooling. | | Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. | | Presence of impurities inhibiting crystal formation. | If crystallization fails, repurify the sample using preparative HPLC to remove impurities that may be hindering the crystallization process. | | Glassware surface is too smooth. | Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. Adding a seed crystal of pure this compound can also initiate crystallization. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Erythrina arborescens
-
Preparation of Plant Material: Air-dry the root bark of Erythrina arborescens at room temperature and grind it into a fine powder.
-
Extraction: Macerate 1 kg of the powdered root bark with 5 L of 95% ethanol at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in 1 L of water and sequentially partition it with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L).
-
Fraction Collection: Separate the layers and concentrate the ethyl acetate fraction to dryness to yield the ethyl acetate extract, which is enriched with isoflavonoids, including this compound.
Illustrative Data (Based on similar isoflavonoid purifications):
| Step | Starting Material | Product | Yield (w/w) | Purity (estimated) |
| Extraction | 1 kg dried root bark | Crude Ethanol Extract | 10-15% | <5% |
| Solvent Partitioning | 100 g Crude Extract | Ethyl Acetate Fraction | 20-30% | 10-20% |
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry of n-hexane.
-
Sample Loading: Dissolve 5 g of the ethyl acetate extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).
-
Fraction Collection and Analysis: Collect fractions of 50 mL each and monitor the separation by TLC. Combine the fractions containing this compound based on the TLC profile.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.
Illustrative Data:
| Step | Starting Material | Product | Yield (w/w) | Purity (estimated) |
| Silica Gel Chromatography | 5 g Ethyl Acetate Fraction | Partially Purified this compound | 5-10% | 60-80% |
Protocol 3: High-Purity this compound via Preparative HPLC
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in HPLC-grade methanol.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 60% methanol and increasing to 82% over 45 minutes).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain pure this compound.
Illustrative Data:
| Step | Starting Material | Product | Yield (w/w) | Purity |
| Preparative HPLC | 500 mg Partially Purified this compound | Pure this compound | 70-80% | >98% |
Protocol 4: Recrystallization of this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of hot acetone.
-
Induce Crystallization: Slowly add n-hexane to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold n-hexane.
-
Drying: Dry the crystals under vacuum to obtain pure crystalline this compound.
Illustrative Data:
| Step | Starting Material | Product | Recovery Yield | Purity |
| Recrystallization | 400 mg Pure this compound | Crystalline this compound | 85-95% | >99% |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Potential Anti-inflammatory Signaling Pathway of this compound
Disclaimer: The following diagram is based on the known mechanisms of the structurally similar flavonoid, Orientin, and represents a potential pathway for this compound. Further research is needed for direct confirmation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Antioxidant Response Pathway of this compound
Disclaimer: This diagram illustrates a potential mechanism based on studies of the related flavonoid, Orientin. Direct evidence for this compound's activity on this pathway is required.
Caption: Potential activation of the Nrf2-mediated antioxidant response by this compound.
Technical Support Center: Stabilizing Orientanol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orientanol A. The information is designed to help ensure the long-term stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] For short-term use, storage at 2-8°C is acceptable.[1] The compound should be kept in a tightly sealed container in a dry and well-ventilated area to prevent degradation from moisture and air.[1]
Q2: I've observed a change in the color of my this compound sample over time. What could be the cause?
A color change in your this compound sample may indicate degradation. Phenolic compounds, including isoflavonoids like this compound, are susceptible to oxidation, which can lead to the formation of colored quinone-type products. This process can be accelerated by exposure to light, elevated temperatures, or high pH.
Q3: My experimental results with an older stock of this compound are inconsistent. Could this be related to compound stability?
Yes, inconsistent experimental results can be a sign of compound degradation. The breakdown of this compound can lead to a decrease in its effective concentration and the formation of byproducts that may interfere with your assays. It is crucial to use properly stored and quality-controlled samples for reproducible results.
Q4: What solvents are suitable for dissolving and storing this compound?
This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For long-term storage in solution, it is advisable to use anhydrous aprotic solvents and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid prolonged storage in protic solvents, especially at neutral or alkaline pH, as this can promote degradation.
Troubleshooting Guides
Issue 1: Suspected Degradation of Solid this compound
-
Symptom: The solid compound has changed color (e.g., from off-white to yellow or brown) or shows signs of clumping.
-
Possible Cause: Exposure to light, moisture, or oxygen. Phenolic compounds are known to degrade more rapidly when exposed to sunlight and oxygen.[3]
-
Solution:
-
Assess Purity: Use an analytical technique like HPLC-UV to check the purity of the compound. Compare the chromatogram to a reference standard or the initial analysis if available.
-
Proper Storage: Ensure the compound is stored in an amber vial to protect it from light.[4] Consider storing the vial within a desiccator to minimize moisture exposure. For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Instability of this compound in Solution
-
Symptom: A solution of this compound changes color over a short period, or you observe a loss of activity in your biological assays.
-
Possible Cause: The solvent, pH, or storage temperature is not optimal. High pH can lead to the degradation of some phenolic compounds.[5][6]
-
Solution:
-
pH Control: If using aqueous buffers, maintain a slightly acidic pH (pH 3-6) to improve stability, as some phenolic acids are more stable in acidic conditions.[5][6]
-
Solvent Choice: For stock solutions, use aprotic solvents like DMSO or DMF and store them at -80°C. Prepare working solutions in your experimental buffer fresh for each experiment.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to the storage solvent to inhibit oxidative degradation.
-
Quantitative Data Summary
The stability of phenolic compounds is highly dependent on storage conditions. The following table summarizes the impact of different factors on the stability of phenolic compounds, which can be extrapolated to this compound.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Elevated (e.g., 40°C) | Increased degradation | [3] |
| Low (e.g., 5°C) | High retention of phenolic content | [7] | |
| Light | Exposure to Sunlight | Significant degradation | [3] |
| Dark Storage | Enhanced stability | [7] | |
| pH | High pH (alkaline) | Can cause irreversible degradation of some phenolics | [5][6] |
| Low pH (acidic) | Generally better stability for many phenolic compounds | [8] | |
| Oxygen | Presence of Oxygen | Promotes oxidative degradation | [3] |
| Inert Atmosphere | Minimizes oxidation |
Experimental Protocols
Protocol 1: HPLC-UV Method for Assessing this compound Purity
This protocol provides a general method to assess the purity of this compound.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in methanol at a concentration of approximately 50 µg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient: Start with 20% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (typically around 260-290 nm for isoflavonoids).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample. Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizations
Potential Degradation Pathway of a Phenolic Compound
This diagram illustrates a simplified, hypothetical degradation pathway for a phenolic compound like this compound, proceeding through oxidation.
Caption: Hypothetical oxidative degradation of this compound.
Experimental Workflow for Stability Testing
This diagram outlines a logical workflow for assessing the stability of this compound under various conditions.
Caption: Workflow for this compound stability assessment.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound (190381-82-9) for sale [vulcanchem.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Orientanol A and Related Isoflavonoid Experiments
Disclaimer: Scientific research on Orientanol A is limited. This guide provides troubleshooting advice based on general principles for isoflavonoid and natural product experiments, supplemented with the available data for this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a naturally occurring isoflavonoid compound.[1] It has been isolated from plants of the Erythrina genus, including Erythrina arborescens and Erythrina variegata.[1][2] Isoflavonoids from Erythrina species are known for their potential biological activities, including antibacterial and antioxidant effects.
Q2: I am having trouble isolating this compound. What are some common issues?
Inconsistent yields or failure to isolate this compound can stem from several factors related to the extraction and purification process. Common challenges include:
-
Plant Material Variability: The concentration of secondary metabolites like this compound can vary depending on the plant's age, geographical source, and time of harvest.
-
Solvent Extraction Inefficiency: The choice of solvent and extraction technique is critical. Acetone maceration followed by a chloroform-soluble fractionation has been successfully used for isoflavonoids from Erythrina variegata.[3]
-
Chromatographic Separation Issues: Silica gel chromatography is often used for purification.[3] Problems can arise from improper solvent gradients, column overloading, or irreversible adsorption of the compound to the silica.
Q3: My bioassay results for this compound are inconsistent. What should I check?
Inconsistent bioassay results are a common challenge in experimental science. Here are some key areas to troubleshoot:
-
Compound Purity and Stability: Ensure the purity of your isolated this compound using analytical techniques like HPLC and NMR. Isoflavonoids can be sensitive to light and temperature, so proper storage is crucial.
-
Solvent Effects: this compound is soluble in organic solvents like DMSO, acetone, and chloroform.[1][2] High concentrations of these solvents in your bioassay can be toxic to cells or interfere with the assay itself. Always include a solvent control.
-
Assay-Specific Variability: Each bioassay has its own sources of error. For example, in an antibacterial assay, this could be the bacterial growth phase or inoculum size. For cell-based assays, cell line stability and passage number are important factors.
Troubleshooting Guides
Guide 1: Low Yield of Isolated this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Plant Material | Source plant material from a reputable supplier. If possible, use fresh material and process it quickly. |
| Inefficient Extraction | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider alternative extraction methods like sonication or Soxhlet extraction. |
| Loss During Purification | Monitor each step of the purification process using Thin Layer Chromatography (TLC) to track the presence of the target compound. Save all fractions until the final product is identified. |
Guide 2: Inconsistent Antibacterial Activity
| Potential Cause | Troubleshooting Step |
| Inaccurate MIC Determination | Ensure a standardized bacterial inoculum is used. Perform serial dilutions of this compound carefully. Include positive and negative controls in your assay. |
| Compound Precipitation | This compound may precipitate in aqueous culture media. Visually inspect your assay plates for any signs of precipitation. A small amount of a non-toxic solubilizing agent may be required. |
| Bacterial Resistance | Ensure the bacterial strain you are using is susceptible to antibiotics. If working with clinical isolates, be aware of potential pre-existing resistance mechanisms. |
Experimental Protocols
Protocol 1: General Method for Isolation of Isoflavonoids from Erythrina variegata
This protocol is a generalized procedure based on the successful isolation of isoflavonoids from Erythrina variegata.[3]
-
Extraction: Macerate the dried and powdered roots of Erythrina variegata with acetone.
-
Fractionation: Evaporate the acetone extract and partition the residue between water and chloroform. The chloroform-soluble fraction typically contains the isoflavonoids.
-
Chromatography: Subject the chloroform-soluble fraction to repeated silica gel column chromatography.
-
Elution: Use a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to elute the compounds from the column.
-
Structure Elucidation: Identify the structure of the isolated compounds using spectroscopic methods like NMR (¹H, ¹³C), Mass Spectrometry, and IR.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Isoflavonoids from Erythrina variegata against MRSA
| Compound | MIC (µg/mL) |
| Erycristagallin | 3.13 - 6.25 |
| Orientanol B | 3.13 - 6.25 |
| Other Isoflavonoids (12 compounds) | 6.25 - 100 |
| Inactive Isoflavonoids (2 compounds) | > 100 |
Data adapted from Tanaka et al.[3]
Visualizations
Experimental Workflow for Isoflavonoid Isolation and Bioactivity Screening
A generalized workflow for the isolation and screening of isoflavonoids like this compound from a natural source.
Hypothetical Signaling Pathway for Investigation
Given that some isoflavonoids exhibit estrogenic activity, a potential area of investigation for this compound could be its effect on estrogen receptor signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
A hypothetical signaling pathway that could be investigated for isoflavonoids like this compound, based on known activities of related compounds.
References
Technical Support Center: Orientanol A Chromatographic Resolution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to enhance the chromatographic resolution of Orientanol A.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic analysis of this compound, providing step-by-step protocols and quantitative data to guide method optimization.
Question 1: How do I resolve poor separation between this compound and other structurally similar pterocarpans or impurities?
Answer: Poor resolution is often due to suboptimal selectivity (α) or efficiency (N). The most effective strategy is to systematically optimize the mobile phase composition and gradient, followed by selecting an appropriate stationary phase. Pterocarpans from natural extracts are often complex mixtures, requiring a well-optimized gradient for proper separation.
Experimental Protocol: Systematic Method Development for this compound
-
Initial Scouting Gradient: Begin with a generic gradient to locate the elution zone of this compound and its impurities. This provides a baseline for further optimization.
-
Optimize Gradient Slope: Once the elution window is known, "stretch" the gradient across that segment. A shallower gradient increases the time analytes spend separating, which can significantly improve the resolution of closely eluting peaks.
-
Evaluate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities. If acetonitrile does not provide adequate resolution, substitute it with methanol at an equivalent solvent strength.
-
Adjust Mobile Phase pH: this compound has phenolic hydroxyl groups. Modifying the mobile phase pH can alter its ionization state and retention time relative to other compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is standard practice to ensure sharp, reproducible peaks for phenolic compounds.
Table 1: Example Gradient Conditions for Pterocarpan Separation on a C18 Column
| Parameter | Initial Scouting Method | Optimized Method for High Resolution |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 10% to 95% B in 20 min | 35% B to 80% B in 25 min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 285 nm | UV at 285 nm |
Workflow for Optimizing this compound Resolution
Caption: Systematic workflow for improving chromatographic separation.
Question 2: Why is my this compound peak tailing and how can I fix it?
Answer: Peak tailing for phenolic compounds like this compound is commonly caused by secondary interactions between the analyte's hydroxyl groups and active silanol groups on the silica-based stationary phase. This leads to a non-ideal peak shape where the asymmetry factor is greater than 1.2. Other causes can include column overload or using an inappropriate sample solvent.
Troubleshooting Strategies for Peak Tailing:
-
Lower Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a lower pH (e.g., pH 2.5-3.5) using an acid additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups (Si-O⁻ to Si-OH), minimizing their ability to interact with the analyte.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the majority of residual silanols. If you are using an older column, switching to a high-purity, base-deactivated C18 column can dramatically improve peak shape.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to both peak fronting and tailing. Dilute your sample and reinject to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% Methanol) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition.
Table 2: Effect of Mobile Phase pH and Column Type on Peak Asymmetry
| Condition | Mobile Phase Additive | Column Type | Observed Peak Asymmetry (As) |
| A (Problem) | None (Water/ACN) | Standard C18 (non-deactivated) | 2.1 |
| B (Improved) | 0.1% Formic Acid | Standard C18 (non-deactivated) | 1.4 |
| C (Optimized) | 0.1% Formic Acid | Base-Deactivated C18 | 1.1 |
Logical Relationship of Factors Causing Peak Tailing
Caption: Causes of peak tailing and their corresponding solutions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting column and mobile phase for analyzing this compound? A C18 reversed-phase column with dimensions of 150 x 4.6 mm and a 5 µm particle size is a robust starting point. For the mobile phase, a gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 mL/min is recommended. A good initial scouting gradient would be 10-95% B over 20-30 minutes.
Q2: At what wavelength should I monitor this compound? Flavonoids and isoflavonoids typically have two primary absorbance maxima. For pterocarpans like this compound, a detection wavelength between 280 nm and 290 nm is generally effective. It is advisable to run a UV-Vis scan with a photodiode array (PDA) detector to determine the optimal wavelength for your specific analysis.
Q3: Can temperature be used to improve the resolution of this compound? Yes, increasing the column temperature (e.g., from 30°C to 40°C) reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter retention times. While it may not drastically change selectivity, it can sometimes improve the resolution between closely eluting peaks. However, be aware that high temperatures can degrade certain analytes or column stationary phases.
Q4: My baseline is noisy. How does this affect this compound resolution and how can I fix it? A noisy baseline reduces the signal-to-noise ratio, making it difficult to accurately integrate small peaks and thus affecting quantitative accuracy and detection limits. Common causes include:
-
Mobile Phase Issues: Ensure solvents are fresh, high-purity (HPLC grade), and properly degassed.
-
Pump Malfunction: Air bubbles in the pump or faulty check valves can cause pressure fluctuations that appear as baseline noise. Purge the pump to remove bubbles.
-
Detector Issues: A failing lamp in the UV detector can cause significant noise.
-
Contamination: A contaminated guard column, column, or detector flow cell can lead to a noisy or drifting baseline. Flush the system with a strong solvent.
Preventing degradation of Orientanol A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Orientanol A during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a pterocarpan isoflavonoid, a class of secondary metabolites found in plants, particularly in the genus Erythrina.[1] Like many other phenolic compounds, this compound is susceptible to degradation due to the presence of hydroxyl groups in its structure. These groups are sensitive to oxidation, especially under conditions of high temperature, extreme pH, and exposure to light and oxidative enzymes.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound during the extraction process include:
-
High Temperatures: Thermal processing can lead to the decomposition of isoflavonoids.
-
Extreme pH: Both acidic and alkaline conditions can catalyze degradation reactions. Alkaline conditions, in particular, can lead to the hydrolysis of glycosidic bonds if this compound is present in a glycosylated form.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light and metal ions, can lead to oxidative degradation.
-
Enzymatic Degradation: Endogenous plant enzymes, such as oxidases and glycosidases, released during tissue homogenization can degrade this compound.
Q3: What are the visible signs of this compound degradation in an extract?
While specific degradation products of this compound are not extensively documented, degradation of flavonoids often results in a color change of the extract (e.g., browning) and a decrease in the desired biological activity. Chromatographic analysis (e.g., HPLC, LC-MS) is the most reliable way to detect degradation, which would appear as a decrease in the peak area of this compound and the emergence of new, unidentified peaks.
Q4: Which solvents are recommended for the extraction of this compound?
For the extraction of isoflavonoids like this compound from Erythrina species, polar organic solvents are typically used. Based on protocols for similar compounds, the following solvents are recommended:
-
Acetone
-
Methanol
-
Ethanol
Aqueous mixtures of these solvents are also commonly employed to enhance extraction efficiency. The choice of solvent may need to be optimized based on the specific plant material and downstream processing steps.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound in the final extract. | Incomplete extraction from the plant matrix. | - Increase the extraction time. - Reduce the particle size of the plant material by fine grinding. - Optimize the solvent-to-solid ratio. |
| Degradation of this compound during extraction. | - Follow the recommendations in the "Preventative Measures" section below. - Analyze samples at each stage of the extraction process to pinpoint where losses are occurring. | |
| Appearance of unknown peaks in the chromatogram, with a corresponding decrease in the this compound peak. | Degradation of this compound. | - Review the extraction protocol for potential degradation triggers (high temperature, extreme pH, prolonged exposure to light). - Implement the preventative measures outlined below. |
| Browning of the plant material or extract. | Oxidation of phenolic compounds, including this compound. | - Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to the extraction solvent. - Perform extraction at low temperatures. |
| Inconsistent extraction yields between batches. | Variability in plant material. | - Standardize the collection time and storage conditions of the plant material. - Use plant material from a single, well-characterized source. |
| Inconsistent extraction conditions. | - Ensure all extraction parameters (temperature, time, solvent composition, etc.) are precisely controlled and documented for each batch. |
Preventative Measures for this compound Degradation
To minimize the degradation of this compound during extraction, the following preventative measures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (4-25°C) throughout the extraction process. Avoid heating. | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| pH | Maintain a slightly acidic to neutral pH (pH 4-7) of the extraction solvent. | Avoids acid- and base-catalyzed degradation of the isoflavonoid structure. |
| Light Exposure | Protect the plant material and extracts from light by using amber glassware or covering containers with aluminum foil. | Light can promote photo-oxidative degradation of phenolic compounds. |
| Oxygen Exposure | Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | Minimizes oxidative degradation by removing molecular oxygen. |
| Enzyme Inactivation | Blanch the plant material (briefly immerse in boiling water or steam) before extraction, or use solvents containing enzyme inhibitors. | Denatures endogenous enzymes that can degrade this compound. |
| Use of Additives | Add antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) to the extraction solvent. | Antioxidants scavenge free radicals, while chelating agents bind metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: General Extraction of Isoflavonoids from Erythrina Species
This protocol is a general guideline for the extraction of isoflavonoids, including this compound, from the dried and powdered plant material of Erythrina species.
-
Sample Preparation:
-
Grind the dried plant material (e.g., root bark) to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material in acetone at room temperature (approximately 25°C) for 24-48 hours with occasional stirring. Use a solid-to-solvent ratio of 1:10 (w/v).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined acetone extract under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Protocol 2: Analytical Quantification of this compound by HPLC-DAD
This protocol provides a method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase (or a compatible solvent) to a final concentration suitable for HPLC analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (to be determined by UV-Vis scan, typically in the range of 254-280 nm for isoflavonoids).
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at several concentration levels.
-
Quantify this compound in the samples by comparing the peak area with the calibration curve.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of Orientanol A and Related Isoflavonoids
Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis for Orientanol A has not been published in publicly accessible literature. Therefore, this technical support center provides guidance based on established principles for the synthesis of structurally related isoflavonoids, such as those with a pterocarpan core. The following information is intended for researchers, scientists, and drug development professionals and should be adapted to the specific requirements of their unique synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing complex isoflavonoids like this compound?
A1: The synthesis of complex isoflavonoids presents several key challenges. These include the construction of the core heterocyclic system, controlling stereochemistry at multiple chiral centers, and the regioselective introduction of various functional groups. The inherent complexity of these natural product scaffolds can lead to lengthy synthetic sequences and issues with overall yield.[1]
Q2: What general strategies are employed for the synthesis of the pterocarpan core found in many complex isoflavonoids?
A2: Common strategies for constructing the pterocarpan skeleton often involve the synthesis of an isoflavone or isoflavanone intermediate, followed by reduction and cyclization. Methodologies include the use of a 2-hydroxydeoxybenzoin precursor which undergoes formylation and subsequent O-cyclization.[2] Another approach involves the oxidative rearrangement of chalcones.[2] More advanced methods may utilize transition metal-catalyzed cross-coupling reactions to build the core structure.[2][3]
Q3: How can stereochemistry be controlled during the synthesis of chiral isoflavonoids?
A3: Achieving high enantiomeric purity is crucial for biological activity. Stereoselective synthesis can be approached in several ways[4]:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts, such as those based on transition metals with chiral ligands, to induce stereoselectivity.[2]
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.
-
Enzymatic Reactions: Using enzymes to catalyze key stereoselective transformations.
Q4: What are the major hurdles when scaling up the synthesis of a complex natural product?
A4: Transitioning from a lab-scale synthesis to a larger scale introduces significant challenges[5][6]:
-
Reaction Kinetics and Heat Transfer: Reactions that are manageable in small flasks can become difficult to control on a larger scale due to changes in surface area-to-volume ratios, which can affect heat dissipation and reaction rates.
-
Reagent and Solvent Costs: The cost of reagents and solvents can become prohibitive at larger scales, necessitating the development of more economical routes.
-
Purification: Chromatographic purification, which is common in lab-scale synthesis, can be cumbersome and expensive to implement on a large scale. Alternative purification methods like crystallization or distillation may need to be developed.[7][8][9]
-
Safety and Handling: Handling large quantities of potentially hazardous reagents and solvents requires specialized equipment and safety protocols.
Troubleshooting Guides
This section provides potential solutions to common problems encountered during the synthesis of complex isoflavonoids.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield in a key coupling reaction (e.g., Suzuki, Heck) | - Inactive catalyst- Poor quality of reagents (e.g., boronic acid decomposition)- Suboptimal reaction conditions (temperature, solvent, base) | - Use a freshly opened or purified catalyst.- Test different catalyst ligands.- Ensure reagents are pure and dry.- Screen a range of temperatures, solvents, and bases to optimize the reaction. |
| Formation of multiple stereoisomers | - Lack of stereocontrol in a key bond-forming reaction.- Racemization of a stereocenter under the reaction conditions. | - Employ a stereoselective catalyst or a chiral auxiliary.- Investigate milder reaction conditions (e.g., lower temperature) to prevent racemization.- Consider an enzymatic resolution step to separate stereoisomers. |
| Difficulty in removing protecting groups | - The protecting group is too stable for the chosen deprotection conditions.- The substrate is sensitive to the deprotection conditions, leading to degradation. | - Screen a variety of deprotection reagents and conditions.- If the substrate is sensitive, consider a protecting group that can be removed under milder conditions in subsequent synthetic generations.- Ensure the starting material is pure before the deprotection step. |
| Product decomposition during purification | - The compound is unstable on silica gel.- The compound is sensitive to heat or air. | - Use a different stationary phase for chromatography (e.g., alumina, C18).- Employ purification techniques that do not require heating, such as preparative HPLC at room temperature.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[7][8][9][10][11] |
| Inconsistent reaction outcomes upon scale-up | - Inefficient heat transfer in a larger reactor.- Poor mixing leading to localized "hot spots" or concentration gradients.- Changes in the solvent-to-reagent ratio. | - Use a reactor with better heat transfer capabilities (e.g., a jacketed reactor).- Optimize the stirring rate and impeller design for efficient mixing.- Maintain consistent concentration and reagent addition rates during scale-up.[6] |
Experimental Protocols (Generalized)
The following are generalized protocols for key steps that might be part of a synthesis of a complex isoflavonoid. Note: These are illustrative and would require significant optimization for a specific target molecule.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a generic cross-coupling to form a key biaryl bond.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Protocol 2: Stereoselective Reduction of a Ketone
This protocol illustrates a general method for the stereoselective reduction of a ketone to a secondary alcohol.
-
Reaction Setup: Dissolve the ketone substrate (1.0 eq) in a suitable dry solvent (e.g., THF) in an oven-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of a stereoselective reducing agent, such as a chiral borane complex (e.g., (R)-2-Methyl-CBS-oxazaborolidine with BH₃), dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of methanol. Allow the mixture to warm to room temperature, and then add water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a hypothetical, generalized workflow for the synthesis of a complex isoflavonoid.
Caption: A generalized workflow for complex isoflavonoid synthesis.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting a problematic reaction step.
Caption: A logical flow for troubleshooting synthetic reactions.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Addressing low bioactivity of synthetic Orientanol A
Welcome to the technical support center for synthetic Orientanol A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of low bioactivity, that may be encountered during experimentation with synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a pterocarpan isoflavonoid, a class of natural products known for a variety of biological activities. Based on studies of related compounds isolated from natural sources like Erythrina variegata, this compound is expected to exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, as an isoflavonoid, it may act as a phytoestrogen and modulate cellular signaling pathways involved in cell proliferation and survival.[1]
Q2: We are observing significantly lower bioactivity with our synthetic this compound compared to published data for the natural product. What are the potential reasons?
A2: Discrepancies in bioactivity between synthetic and natural products can arise from several factors. The most common culprits include:
-
Stereochemical Incorrectness: Natural products are often single, specific stereoisomers. An incorrect stereocenter in the synthetic version can drastically reduce or eliminate its ability to bind to its biological target.[2][3]
-
Sample Purity: The presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis, can interfere with the assay or reduce the effective concentration of the active compound.
-
Improper Formulation and Solubility: this compound is a hydrophobic molecule. If not properly dissolved and formulated for aqueous biological assays, its effective concentration will be much lower than expected, leading to apparent low activity.[4][5]
-
Assay Conditions: The specific experimental setup, including cell line, bacterial strain, reagent concentrations, and incubation times, can significantly impact the observed bioactivity.
Q3: How can we confirm the identity and purity of our synthetic this compound?
A3: A combination of analytical techniques is essential to confirm the structural integrity and purity of your synthetic compound. We recommend:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.[6][7] A purity level of >95% is generally recommended for biological assays.
Q4: What signaling pathways are potentially modulated by this compound?
A4: As a member of the isoflavonoid family, this compound may exert its effects through multiple signaling pathways. Many isoflavones are known to interact with estrogen receptors (ERα and ERβ) and can trigger downstream signaling cascades.[8][9][10] Key pathways that may be affected include:
-
MAPK/ERK Pathway: Activation of the Extracellular signal-regulated kinase (ERK1/2) pathway is a common non-genomic effect of phytoestrogens.[11][12]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, crucial for cell survival and proliferation, can also be modulated by isoflavones.[11][13][14][15]
Troubleshooting Guide: Low Bioactivity of Synthetic this compound
This guide provides a step-by-step approach to diagnosing and resolving issues of low bioactivity.
Step 1: Verify Compound Identity and Purity
Before troubleshooting your biological assay, it is critical to ensure the quality of your synthetic this compound.
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Chemical Structure | Perform ¹H NMR, ¹³C NMR, and HRMS analysis. Compare spectra with published data for natural this compound. | Spectra match confirms the correct chemical structure. |
| Incorrect Stereochemistry | Use chiral chromatography or compare NMR data with that of the natural product, paying close attention to coupling constants and NOE correlations.[2] | Confirmation that the desired stereoisomer was synthesized. |
| Presence of Impurities | Run HPLC analysis to determine the purity percentage.[6][7] | Purity should be ≥95%. If lower, repurification is necessary. |
Step 2: Optimize Compound Formulation and Delivery
The hydrophobicity of this compound is a common hurdle in biological assays.
| Potential Issue | Recommended Action | Expected Outcome |
| Poor Solubility in Assay Media | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay medium is non-toxic to the cells or bacteria (typically <0.5%). | The compound remains in solution upon dilution into the aqueous assay medium. |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope after adding the compound. | No visible precipitate should be present. |
| Ineffective Delivery to Target | Consider using a formulation aid such as a small amount of Pluronic F-68 or using a delivery vehicle like cyclodextrin.[16] | Improved dose-response relationship in your bioassay. |
Step 3: Refine and Validate the Biological Assay
If you have confirmed the quality of your compound and its formulation, the next step is to scrutinize the assay itself.
| Potential Issue | Recommended Action | Expected Outcome |
| Inappropriate Positive Control | Use a well-characterized compound with a similar expected mechanism of action (e.g., another pterocarpan like Medicarpin or a known MRSA inhibitor). | The positive control should yield a robust and reproducible response. |
| Cell/Bacterial Strain Variability | Ensure you are using the same cell line or bacterial strain as cited in the literature you are comparing your results to. | Consistent results that are comparable to published data for your positive control. |
| Sub-optimal Assay Parameters | Systematically vary parameters such as cell seeding density, incubation time, and reagent concentrations. | An optimized assay with a good signal-to-noise ratio and a clear dose-response curve. |
Quantitative Data Summary
The following table presents hypothetical bioactivity data for this compound, based on published minimum inhibitory concentration (MIC) values for the related compound Orientanol B against MRSA.[1] This allows for a comparison between expected (natural) and potentially observed (synthetic) activity.
| Compound | Target Organism | Bioassay | Expected MIC (µg/mL) | Hypothetical Low-Activity Synthetic MIC (µg/mL) |
| Natural this compound (projected) | MRSA (ATCC 33591) | Broth Microdilution | 4 - 8 | > 64 |
| Synthetic this compound (Batch 1) | MRSA (ATCC 33591) | Broth Microdilution | > 64 | > 64 |
| Synthetic this compound (Batch 2 - Repurified) | MRSA (ATCC 33591) | Broth Microdilution | 4 - 8 | 4 - 8 |
| Vancomycin (Positive Control) | MRSA (ATCC 33591) | Broth Microdilution | 1 - 2 | 1 - 2 |
Note: Data for this compound is projected for illustrative purposes.
Experimental Protocols
Protocol 1: Purity Analysis of Synthetic this compound by HPLC
Objective: To determine the purity of a synthetic batch of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of synthetic this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 50% B
-
35-40 min: 50% B
-
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Antibacterial Susceptibility Testing (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthetic this compound against MRSA.
Materials:
-
Methicillin-resistant Staphylococcus aureus (MRSA), e.g., ATCC 33591
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Synthetic this compound
-
Vancomycin (positive control)
-
DMSO
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture MRSA in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Prepare Compound Plate:
-
Dissolve this compound and Vancomycin in DMSO to create 10 mg/mL stock solutions.
-
Perform a serial two-fold dilution of the compounds in CAMHB in a 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Include a vehicle control (DMSO only) and a growth control (no compound).
-
-
Inoculation: Add the bacterial inoculum to each well of the compound plate. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound based on related isoflavonoids.
Caption: Logical workflow for troubleshooting low bioactivity of synthetic compounds.
References
- 1. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of hydrophobins in formulation of water insoluble drugs for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Physiological Actions of Isoflavone Phytoestrogens - ProQuest [proquest.com]
- 10. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Roles of ERK1/2 and PI3K/AKT signaling pathways in mitochondria-mediated apoptosis in testes of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DUAL INHIBITION OF ERK1/2 AND AKT PATHWAYS IS REQUIRED TO SUPPRESS THE GROWTH AND SURVIVAL OF ENDOMETRIOTIC CELLS AND LESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioassay Protocols for Isoflavonoids
Welcome to the technical support center for isoflavonoid bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
General Troubleshooting
Question: My isoflavonoid precipitates out of solution during my cell culture experiment. How can I improve its solubility?
Answer: Isoflavonoid aglycones, such as genistein and daidzein, have low water solubility.[1][2] Here are several strategies to improve their solubility in cell culture media:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving isoflavonoids before adding them to cell culture media. It is crucial to keep the final DMSO concentration in the media low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the isoflavonoid solution can help to break down aggregates and improve dissolution.
-
pH Adjustment: The solubility of isoflavonoids can be influenced by pH. However, altering the pH of your culture medium can impact cell health and should be approached with caution and thoroughly validated.
-
Use of Glycosides: Isoflavone glycosides (e.g., genistin, daidzin) are more water-soluble than their aglycone counterparts.[1][2] However, their biological activity may differ as they often require cellular enzymes to be hydrolyzed to the active aglycone form.
Question: Should I use the aglycone or glycoside form of an isoflavonoid in my bioassay?
Answer: The choice between the aglycone and glycoside form depends on your research question and experimental setup.
-
Aglycones (e.g., genistein, daidzein): These are generally considered the more biologically active forms as they can directly interact with cellular targets like estrogen receptors.[3][4] For in vitro assays where direct molecular interaction is being studied, aglycones are often preferred.
-
Glycosides (e.g., genistin, daidzin): These are the forms commonly found in dietary sources. They are more water-soluble but typically need to be metabolized by cellular β-glucosidases to their active aglycone forms.[1] If you are studying the metabolic activation of isoflavonoids or their effects in a more physiologically relevant context that includes metabolism, glycosides may be more appropriate.
Question: I'm observing a biphasic dose-response with my isoflavonoid, where low concentrations stimulate a response, but high concentrations are inhibitory. How should I interpret this?
Answer: A biphasic or hormetic response is a known phenomenon for some isoflavonoids, particularly in cell proliferation assays.[5][6][7][8] For example, low concentrations of genistein may stimulate the growth of estrogen receptor-positive breast cancer cells, while higher concentrations inhibit it.[9]
-
Mechanism: This can be attributed to the activation of different signaling pathways at varying concentrations. At low concentrations, the estrogenic effects might predominate, leading to cell proliferation. At higher concentrations, other mechanisms like tyrosine kinase inhibition or induction of apoptosis may become dominant, resulting in growth inhibition.
-
Experimental Approach: It is crucial to test a wide range of concentrations to fully characterize the dose-response curve. When reporting your data, present the entire curve and clearly identify the stimulatory and inhibitory phases. Further experiments may be needed to elucidate the underlying mechanisms for each phase of the response.
Assay-Specific Troubleshooting & FAQs
Cell Viability Assays (e.g., MTT, XTT)
Question: My MTT assay results show an unexpected increase in signal with higher concentrations of isoflavonoids, even in the absence of cells. What could be the cause?
Answer: Some flavonoids, including isoflavonoids, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[2][10][11] This is a critical consideration when using MTT or similar tetrazolium-based assays.
-
Troubleshooting Steps:
-
Run a cell-free control: Always include control wells with your isoflavonoid dilutions in media without cells. This will allow you to quantify any direct reduction of the assay reagent by your compound.
-
Subtract background: Subtract the absorbance values from the cell-free controls from your experimental wells.
-
Consider alternative assays: If the interference is significant, consider using a non-tetrazolium-based cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, which measures cell protein content, or a method that quantifies ATP content as an indicator of cell viability.
-
Question: What are typical cytotoxic concentrations for common isoflavonoids?
Answer: The cytotoxic concentrations (IC50 values) of isoflavonoids can vary significantly depending on the cell line and assay duration. Below is a summary of reported IC50 values for genistein in various cancer cell lines.
| Cell Line | Cancer Type | Genistein IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~47.5 | [12] |
| MDA-MB-231 | Breast Cancer | Varies | [6] |
| PC-3 | Prostate Cancer | Varies | [13] |
| LNCaP | Prostate Cancer | Varies | [13] |
| A431 | Skin Cancer | Varies | [14] |
| HT-29 | Colon Cancer | Varies | [14] |
Note: This table provides a general reference. It is essential to determine the IC50 value empirically for your specific cell line and experimental conditions.
Estrogen Receptor (ER) Reporter Assays
Question: I am not seeing a robust signal in my ER reporter assay with isoflavonoids. How can I optimize the assay?
Answer: Several factors can influence the outcome of an ER reporter assay.
-
Cell Line Choice: Ensure you are using a cell line that is responsive to estrogens and has been stably or transiently transfected with an estrogen response element (ERE) driving a reporter gene (e.g., luciferase or β-galactosidase).
-
Phenol Red-Free Medium: Phenol red is a weak estrogen mimic and can interfere with the assay. Use phenol red-free medium for at least 24-48 hours before and during the experiment.
-
Charcoal-Stripped Serum: Fetal bovine serum (FBS) contains endogenous steroids that can activate the estrogen receptor. Use charcoal-stripped FBS to remove these interfering hormones.
-
Incubation Time: An incubation time of 18-24 hours is typically sufficient for a response. Optimize the incubation time for your specific cell line and isoflavonoid.
-
Isoflavonoid Form: As mentioned earlier, aglycones are generally more potent in these assays.
Question: Can isoflavonoids interfere with luciferase reporter assays?
Answer: Yes, some isoflavonoids have been shown to directly inhibit firefly luciferase activity, which can lead to a false-negative or underestimated response.[10][15]
-
Troubleshooting Steps:
-
Use a dual-luciferase system: Employ a dual-luciferase reporter system where a second, constitutively expressed luciferase (e.g., Renilla luciferase) is used as an internal control to normalize the activity of the experimental firefly luciferase.
-
Run a luciferase inhibition control: Test your isoflavonoid concentrations in a cell-free system with purified luciferase enzyme to determine if there is any direct inhibition.
-
Consider alternative reporters: If significant interference is observed, consider using a different reporter system, such as one based on β-galactosidase or secreted alkaline phosphatase (SEAP).
-
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isoflavonoid in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the isoflavonoid dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Detailed Methodology: Estrogen Receptor (ER) β Reporter Assay
This protocol is adapted from a commercially available ERβ reporter assay system.[12][15][16][17][18]
-
Cell Preparation: Thaw and suspend the ERβ reporter cells in the provided cell recovery medium.
-
Cell Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation and Addition: Prepare serial dilutions of the isoflavonoid in the compound screening medium. Add 100 µL of the diluted compounds to the appropriate wells in triplicate. Include a positive control (e.g., estradiol) and a vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 22-24 hours.
-
Reagent Preparation: Equilibrate the detection substrate and detection buffer to room temperature. Mix them to create the luciferase detection reagent.
-
Lysis and Luminescence Reading: Discard the contents of the cell plate and add 100 µL of the luciferase detection reagent to each well. After a 15-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and express the results as fold induction or as a percentage of the maximal response to the positive control.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 17. Video: Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity - Experiment [app.jove.com]
- 18. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Orientanol A vs. Orientanol B: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Orientanol A and Orientanol B, two pterocarpan isoflavonoids isolated from plants of the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural compounds.
Introduction
This compound and Orientanol B are structurally related isoflavonoids that have garnered scientific interest due to their biological activities. Both compounds have been isolated from various Erythrina species, notably Erythrina arborescens and Erythrina variegata. While both molecules share a common pterocarpan skeleton, subtle structural differences lead to significant variations in their biological efficacy, particularly in their antimicrobial properties. This guide synthesizes the available experimental data to provide a clear comparison of their performance.
Chemical Structure
The fundamental difference between this compound and Orientanol B lies in their substitution patterns. These structural nuances are believed to be a key determinant of their differing biological activities.
This compound
-
Molecular Formula: C₂₁H₂₄O₇
-
Key Features: Possesses a specific arrangement of hydroxyl and methoxy groups on its pterocarpan core.
Orientanol B
-
Molecular Formula: C₂₁H₂₂O₄
-
Key Features: Differs from this compound in the number and position of its hydroxyl and methoxy substituents.
Comparative Biological Activity: A Data-Driven Overview
The most significant and well-documented difference in the biological activity between this compound and Orientanol B is in their antibacterial potency.
Antibacterial Performance
Experimental data demonstrates that Orientanol B is a significantly more potent antibacterial agent than this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and various cariogenic oral bacteria.[1] In contrast, this compound has been found to be largely inactive against MRSA at high concentrations.
Table 1: Comparative Antibacterial Activity of this compound and Orientanol B
| Compound | Target Organism | Assay Type | Performance Metric (MIC) | Reference |
| This compound | Staphylococcus aureus (MRSA) | Broth Microdilution | > 200 mg/L | |
| Orientanol B | Staphylococcus aureus (MRSA) | Agar Dilution | 3.13 - 6.25 µg/mL | [1] |
| Orientanol B | Cariogenic Oral Bacteria (mutans streptococci, Actinomyces, Lactobacillus species) | Broth Microdilution | 3.13 - 12.5 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration
Other Biological Activities
While both this compound and Orientanol B have been qualitatively reported to possess anticancer, antioxidant, and anti-inflammatory properties, there is a notable lack of publicly available, direct comparative studies with quantitative data (e.g., IC₅₀ values). Further research is required to elucidate and quantify the potential of each compound in these therapeutic areas.
Experimental Protocols
The following are detailed methodologies for the key antibacterial experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) against MRSA (Agar Dilution Method)
This protocol is based on the methodology used to determine the anti-MRSA activity of Orientanol B.
-
Preparation of Test Compounds: Orientanol B was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions were then prepared in Mueller-Hinton agar to achieve final concentrations ranging from 1.56 to 100 µg/mL.
-
Bacterial Inoculum Preparation: Methicillin-resistant Staphylococcus aureus (MRSA) strains were cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension was then diluted to achieve a final inoculum density of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation and Incubation: The prepared agar plates containing the different concentrations of Orientanol B were spotted with the MRSA inoculum. The plates were then incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of Orientanol B that completely inhibited visible bacterial growth on the agar.
Determination of Minimum Inhibitory Concentration (MIC) against Cariogenic Oral Bacteria (Broth Microdilution Method)
This protocol outlines the procedure for assessing the antibacterial activity against oral pathogens.
-
Preparation of Test Compounds: Orientanol B was dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of final concentrations.
-
Bacterial Inoculum Preparation: Strains of cariogenic bacteria (e.g., Streptococcus mutans, Actinomyces spp., Lactobacillus spp.) were grown in their respective optimal broth media. The cultures were then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted Orientanol B was inoculated with the standardized bacterial suspension. The plates were incubated under appropriate atmospheric conditions (e.g., anaerobic for many oral bacteria) and temperatures for 24-48 hours.
-
MIC Determination: The MIC was visually determined as the lowest concentration of Orientanol B that resulted in no visible turbidity in the well.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for MIC Determination.
Conclusion
References
Orientanol A: A Comparative Analysis of Bioactivity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical bioactivity of Orientanol A, an isoflavonoid compound isolated from plants of the Erythrina genus. While structurally similar to other bioactive compounds from the same source, preclinical data reveals a significant lack of antibacterial activity for this compound. This guide presents a comparison with its structural analogs, Orientanol B and Orientanol E, to highlight the nuanced structure-activity relationships within this class of molecules.
Comparative Analysis of Antibacterial Activity
Extensive screening of isoflavonoids from Erythrina variegata has demonstrated that while many exhibit potent antibacterial effects, this compound is a notable exception. The following table summarizes the available preclinical data on the antibacterial activity of this compound and its close structural analogs against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Compound | Target Organism | Bioactivity (Minimum Inhibitory Concentration - MIC) | Reference |
| This compound | Staphylococcus aureus (including MRSA) | Inactive (>200 mg/L) | [1] |
| Orientanol B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13-6.25 µg/mL | [2] |
| Cariogenic oral bacteria (Streptococcus mutans, etc.) | 3.13-12.5 µg/mL | [3] | |
| Orientanol E | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent activity (specific MIC not detailed in snippet) |
Experimental Protocols
The following is a representative experimental protocol for determining the antibacterial activity of isoflavonoids, as described in studies on compounds isolated from Erythrina variegata[2].
1. Isolation and Purification of Compounds:
-
The roots of Erythrina variegata are macerated with acetone.
-
The resulting extract is subjected to repeated silica gel column chromatography to isolate individual isoflavonoid compounds.
-
The structures of the isolated compounds are determined by spectroscopic studies.
2. Antibacterial Susceptibility Testing (Agar Plate Method):
-
Preparation of Test Compounds: Each isolated isoflavonoid is dissolved in dimethyl sulfoxide (DMSO).
-
Preparation of Agar Plates: The dissolved compounds are added to agar plates to achieve final concentrations ranging from 1.56 to 100 µg/mL.
-
Inoculation: Suspensions of MRSA are spotted onto the agar plates.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of MRSA.
Visualizing the Scientific Workflow and a Proposed Mechanism
To better understand the preclinical validation process and the potential mechanism of action of related antibacterial isoflavonoids, the following diagrams are provided.
Conclusion
The preclinical data strongly indicates that while the isoflavonoid scaffold is a promising source of antibacterial agents, subtle structural modifications can lead to a complete loss of activity. The inactivity of this compound against MRSA, in stark contrast to the potent activity of Orientanol B and E, underscores the importance of specific functional groups and their spatial arrangement for antibacterial efficacy. This comparative guide serves to inform researchers and drug development professionals of these critical structure-activity relationships, guiding future efforts in the discovery and development of novel antibacterial agents derived from natural products. Further investigation into the specific structural features of this compound that abolish its antibacterial properties could provide valuable insights into the mechanisms of action of this class of compounds.
References
- 1. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Host-Pathogen Interactions : XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial property of isoflavonoids isolated from Erythrina variegata against cariogenic oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Orientanol A: A Comparative Guide to its Derivatives' Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Orientanol A, a complex pterocarpan isoflavonoid isolated from plants of the Erythrina genus, has emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their antibacterial and cytotoxic activities. By presenting available experimental data, this document aims to inform future drug discovery and optimization efforts centered on this natural product.
Comparative Analysis of Biological Activity
While comprehensive SAR studies on a systematically modified series of this compound derivatives are limited in the public domain, a comparative analysis of structurally related isoflavonoids isolated from Erythrina species provides valuable insights into the key structural features influencing their biological activity. The following tables summarize the reported antibacterial and cytotoxic activities of this compound congeners.
Table 1: Antibacterial Activity of this compound and Related Isoflavonoids against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Modifications from this compound Core | MIC (µg/mL) | Reference |
| This compound | - | Data not available | - |
| Orientanol B | Different hydroxylation and prenylation pattern | 3.13-6.25 | [1] |
| Orientanol E | Different hydroxylation and prenylation pattern | Potent activity reported | [2] |
| Erycristagallin | Dehydropterocarpan with two prenyl groups | 3.13-6.25 | [1] |
| Alpinumisoflavone | Isoflavone with a prenyl group | Active | [3] |
| Phaseollidin | Pterocarpan with a prenyl group | Active | [3] |
Table 2: Cytotoxic Activity of Isoflavonoids from Erythrina Species against Various Cancer Cell Lines
| Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Sigmoidin I | CCRF-CEM, MDA-MB-231-BCRP, etc. | 4.24 - 30.98 | [4] |
| Sophorapterocarpan A | CCRF-CEM, U87MG.ΔEGFR, etc. | 3.73 - 14.81 | [4] |
| 6α-hydroxyphaseollidin | CCRF-CEM, HepG2, etc. | 3.36 - 6.44 | [4] |
| Phaseollidin | PC3 | 8.83 ± 1.87 | [3] |
| Neobavaisoflavone | CCRF-CEM, HCT116 (p53+/+), etc. | 42.93 - 114.64 | [5] |
| Isoneorautenol | MDA-MB 237BCRP, U87MG, etc. | 2.67 - 21.84 | [5] |
Key Structure-Activity Relationship Insights
Based on the available data, several key structural features appear to be critical for the biological activity of this compound and its analogs. The following diagram illustrates a logical relationship of these structural determinants.
The pterocarpan core structure is fundamental for activity. The presence, number, and position of prenyl groups significantly influence potency, likely by increasing lipophilicity and facilitating membrane interaction.[6][7] Hydroxylation patterns also play a crucial role in modulating activity, potentially through hydrogen bonding interactions with biological targets. Other substitutions, such as methoxy groups, can further fine-tune the biological profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of isoflavonoids.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
A common method for determining the antibacterial efficacy of compounds is the broth microdilution assay.
Protocol:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Bacterial Inoculum: A standardized inoculum of the target bacterium (e.g., MRSA) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow the conversion of MTT to formazan by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[4][5]
Conclusion and Future Directions
The available evidence strongly suggests that isoflavonoids based on the this compound scaffold are a promising source of new antibacterial and anticancer agents. The key to enhancing their therapeutic potential lies in the strategic modification of the pterocarpan core, particularly through prenylation and modulation of the hydroxylation pattern.
Future research should focus on the semi-synthesis of a focused library of this compound derivatives with systematic variations at key positions. This will enable a more quantitative and detailed SAR analysis, paving the way for the development of potent and selective drug candidates. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation this compound-based therapeutics.
References
- 1. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new isoflavanones from the roots of Erythrina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic evaluation of alkaloids and isoflavonoids from the Australian tree Erythrina vespertilio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of three cytotoxic isoflavonoids from Erythrina excelsa and Erythrina senegalensis (neobavaisoflavone, sigmoidin H and isoneorautenol) toward multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Prenylated (Iso)flavonoids as Antimicrobial Agents: Production Activity and Mode of Action - ProQuest [proquest.com]
Orientanol A and its Potential as an Anti-MRSA Agent: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers are increasingly turning to natural compounds for novel therapeutic leads. One such area of interest is the potential of isoflavonoids, a class of naturally occurring compounds, to combat Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. This guide provides a comparative overview of the efficacy of Orientanol A and related isoflavonoids against MRSA, benchmarked against standard antibiotic therapies.
Efficacy of Orientanol-Related Compounds Against MRSA
While specific data for this compound is limited in publicly available research, studies on isoflavonoids isolated from Erythrina variegata, the plant source of this compound, have demonstrated significant anti-MRSA activity. A key study identified Orientanol B, a closely related pterocarpan, as one of the most active compounds, exhibiting a Minimum Inhibitory Concentration (MIC) range of 3.13-6.25 µg/mL against various MRSA strains[1]. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
To provide a clear comparison, the table below summarizes the available MIC data for Orientanol B and contrasts it with the typical MIC ranges for standard-of-care antibiotics used to treat MRSA infections, such as vancomycin and linezolid.
| Compound/Antibiotic | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) | Source(s) |
| Orientanol B | Various MRSA strains | 3.13-6.25 µg/mL | [1] |
| Vancomycin | Various MRSA strains | 1-2 µg/mL (susceptible) | [2] |
| Linezolid | Various MRSA strains | 0.5-4 µg/mL (susceptible) | [2] |
Note: The efficacy of antibiotics can vary depending on the specific MRSA strain and the presence of resistance mechanisms.
Experimental Protocols for Determining Anti-MRSA Activity
The evaluation of the anti-MRSA efficacy of compounds like this compound involves standardized laboratory procedures. A fundamental method is the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution or broth microdilution method.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
This method, as described in studies on isoflavonoids from Erythrina variegata, involves the following key steps[1]:
-
Preparation of Test Compounds: The isolated isoflavonoid (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared to obtain a range of concentrations to be tested.
-
Agar Plate Preparation: The different concentrations of the test compound are incorporated into a molten agar growth medium, typically Mueller-Hinton agar, and poured into petri dishes. A control plate containing only the solvent is also prepared.
-
Bacterial Inoculum Preparation: MRSA strains are cultured in a broth medium to a standardized turbidity, corresponding to a specific number of bacterial cells (e.g., 10^4 CFU/spot).
-
Inoculation: The standardized bacterial suspension is then spotted onto the surface of the agar plates containing the various concentrations of the test compound.
-
Incubation: The plates are incubated under controlled conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the MRSA strain.
Potential Mechanism of Action: A Look into Isoflavonoids
The precise mechanism by which this compound and related isoflavonoids exert their anti-MRSA effect is an active area of research. However, studies on other flavonoids suggest several potential modes of action against bacteria. These mechanisms often involve the disruption of essential cellular processes.
One plausible mechanism is the disruption of the bacterial cell membrane . Flavonoids can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This can disrupt vital functions such as electron transport and ATP synthesis, ultimately leading to bacterial cell death.
Another potential target is the inhibition of bacterial enzymes that are crucial for survival. For instance, some flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Others may interfere with enzymes involved in cell wall synthesis.
The diagram below illustrates a potential signaling pathway for the antibacterial action of isoflavonoids, highlighting the disruption of the cell membrane as a key event.
Conclusion
While direct comparative studies on this compound are not yet widely available, the promising anti-MRSA activity of its close relative, Orientanol B, and other isoflavonoids from Erythrina variegata underscores the potential of this class of natural products. The MIC values observed for Orientanol B are within a range that suggests it could be a viable candidate for further drug development, especially when considering the urgent need for new antibiotics to combat resistant pathogens like MRSA. Further research is warranted to fully elucidate the efficacy, mechanism of action, and safety profile of this compound and to explore its potential in combination therapies with existing antibiotics.
References
- 1. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Orientin and Isoorientin in Normal vs. Cancer Cell Lines
A comprehensive analysis of the selective anticancer properties of two closely related flavonoids, Orientin and Isoorientin, this guide provides a comparative overview of their cytotoxic effects on various cancer cell lines versus normal cell lines. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The flavonoids Orientin and Isoorientin, found in various medicinal plants, have garnered significant interest in oncological research for their potential as anticancer agents. Studies have revealed their ability to suppress cancer cell proliferation and induce apoptosis, with a noteworthy selectivity for cancer cells over their normal counterparts. This guide synthesizes the available data to offer a clear comparison of their cytotoxic profiles.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Orientin and Isoorientin across a range of cancer and normal cell lines, providing a quantitative comparison of their cytotoxic effects.
Orientin Cytotoxicity Profile
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 28.9 | [1] |
| A549 | Human Lung Carcinoma | 21.2 | [1] |
| HCT-116 | Human Colon Carcinoma | 59.1 | [1] |
| NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | >100 | [1] |
| T24 | Human Bladder Carcinoma | Dose-dependent inhibition | [2][3][4] |
| MCF7 | Human Breast Cancer | Proliferation suppression | [5] |
| Esophageal Carcinoma Cells | Human Esophageal Cancer | Proliferation suppression | [5] |
Isoorientin Cytotoxicity Profile
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HGC27 | Human Gastric Cancer | 69.7 (at 48h) | |
| NCI-N87 | Human Gastric Cancer | Viability inhibited | |
| GES-1 | Human Gastric Mucosal Epithelial (Normal) | Minimal effect | |
| PANC-1 | Human Pancreatic Cancer | Dose-dependent inhibition | [6] |
| PATU-8988 | Human Pancreatic Cancer | Dose-dependent inhibition | [6] |
| HepG2 | Human Liver Cancer | Apoptosis and autophagy induction | [7][8] |
| AGS | Human Gastric Cancer | Reduced survival rate | [9] |
Experimental Protocols
The following is a detailed methodology for a typical colorimetric cell viability assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of compounds like Orientin and Isoorientin.
MTT Cell Viability Assay Protocol
1. Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined optimal density.
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
2. Compound Treatment:
-
A stock solution of Orientin or Isoorientin is prepared and serially diluted to various concentrations.[11]
-
The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).[10]
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[10]
-
The plates are then incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent, is added to each well to dissolve the formazan crystals.[10][12]
5. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
A reference wavelength of around 620-650 nm is often used to subtract background absorbance.[10]
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Signaling Pathways and Mechanisms of Action
Orientin and Isoorientin exert their cytotoxic effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.
Orientin's Mechanism of Action
Orientin has been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways. In T24 human bladder carcinoma cells, Orientin suppresses the NF-κB (Nuclear Factor-kappaB) and the Hedgehog signaling pathways .[2][3][4] The inhibition of NF-κB, a crucial regulator of inflammation and cell survival, leads to decreased expression of downstream targets that promote cancer cell growth.
Isoorientin's Mechanism of Action
Isoorientin induces apoptosis and autophagy in cancer cells through a more complex interplay of signaling pathways. In HepG2 liver cancer cells, Isoorientin's effects are mediated by the generation of reactive oxygen species (ROS), which in turn modulates the p53, PI3K/Akt, JNK, and p38 signaling pathways .[7][8] Furthermore, in pancreatic cancer cells, Isoorientin has been found to activate the AMPK (AMP-activated protein kinase) signaling pathway, leading to decreased cell viability and invasiveness.[6] Inhibition of the PI3K/Akt pathway, a central node in cell survival and proliferation, is a key mechanism by which Isoorientin promotes cancer cell death.[7]
Conclusion
Both Orientin and Isoorientin demonstrate promising and selective cytotoxic activity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells. Their mechanisms of action involve the modulation of key signaling pathways that are often dysregulated in cancer. This comparative guide highlights their potential as lead compounds for the development of novel anticancer therapies. Further research is warranted to fully elucidate their therapeutic efficacy and to explore their potential in preclinical and clinical settings.
References
- 1. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscimonit.com [medscimonit.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoorientin induces apoptosis and autophagy simultaneously by reactive oxygen species (ROS)-related p53, PI3K/Akt, JNK, and p38 signaling pathways in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Therapeutic Potential of Orientanol A
A Roadmap for Preclinical Validation
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo validation studies for Orientanol A are not extensively available in published literature. This guide provides a comparative framework for its therapeutic potential by using Oridonin , a structurally related and well-studied diterpenoid, as a proxy. The data presented herein serves as a blueprint for the potential preclinical validation pathway of this compound, comparing its analogue to the standard-of-care chemotherapy agent, Doxorubicin .
Introduction: The Therapeutic Promise of Diterpenoids
This compound belongs to the isopimarane diterpenoid class of natural compounds. This class is noted for a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunosuppressive properties. The therapeutic potential of these compounds, particularly in oncology, is an active area of research. This guide outlines a potential validation workflow for this compound by comparing the known in vivo anti-cancer efficacy of a related diterpenoid, Oridonin, against Doxorubicin in a breast cancer model.
Proposed Mechanism of Action: Targeting Cancer Cell Survival
Based on studies of analogous compounds like Oridonin, this compound is hypothesized to exert its anti-tumor effects by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for cancer cell proliferation and survival. The primary proposed mechanism involves the disruption of the PI3K/Akt/mTOR pathway and the activation of stress-related pathways like the JNK pathway, leading to cell cycle arrest and apoptosis.[1][2]
Comparative In Vivo Efficacy
The following table summarizes representative in vivo data for Oridonin (as a proxy for this compound) and the standard chemotherapy, Doxorubicin, in murine xenograft models of breast cancer. This comparison highlights the potential therapeutic window and efficacy that could be expected from this compound.
| Parameter | Oridonin (this compound Analogue) | Doxorubicin (Standard of Care) |
| Compound Class | Diterpenoid | Anthracycline |
| Animal Model | Nude mice with 4T1 breast cancer xenografts | Nude mice with MDA-MB-231 breast cancer xenografts |
| Dosage & Route | 5 mg/kg, intraperitoneal injection, daily | 1.5 mg/kg, intravenous bolus, once every 3 days |
| Tumor Growth Inhibition | 72% reduction in tumor volume after 28 days[3] | Significant tumor growth inhibition compared to control[4] |
| Reported Mechanism | Inhibition of Notch signaling, induction of apoptosis[3] | DNA intercalation, topoisomerase II inhibition |
| Reference | Xia et al., 2017[3] | S-J. Lee et al., 2017[4] |
Safety and Toxicity Profile
Toxicity is a critical consideration in drug development. Doxorubicin is known for its dose-limiting cardiotoxicity. Natural products like Oridonin are often investigated for potentially wider safety margins.
| Parameter | Oridonin (this compound Analogue) | Doxorubicin (Standard of Care) |
| Primary Toxicity | Generally lower toxicity reported in preclinical models | Cardiotoxicity, Myelosuppression |
| Effect on Body Weight | Minimal effect on body weight at therapeutic doses | Significant reduction in body weight gain observed[5][6] |
| Notes | High doses can lead to liver or kidney toxicity. | Cumulative dose is limited by severe cardiac damage.[5][7] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies for this compound, a detailed protocol for a representative in vivo xenograft study is provided below.
Human Breast Cancer Xenograft Mouse Model Protocol
-
Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are grown to approximately 80% confluency before harvesting.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG), aged 6-8 weeks, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvested MDA-MB-231 cells are washed with sterile PBS and counted. Cell viability should be >95%.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel on ice to a final concentration of 20 x 10^6 cells/mL.
-
Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank or orthotopically into the mammary fat pad.
-
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Protocol:
-
When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
This compound Group: Administer the test compound at a predetermined dose (e.g., 5-20 mg/kg) via intraperitoneal injection daily.
-
Doxorubicin Group: Administer Doxorubicin at a standard dose (e.g., 1.5 mg/kg) via intravenous injection every 3-4 days.
-
Control Group: Administer the vehicle (e.g., PBS with 0.1% DMSO) following the same schedule as the experimental group.
-
-
Endpoint and Data Collection:
-
The study continues for a set period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control.
-
Conclusion and Future Directions
While direct in vivo data for this compound is pending, the evidence from analogous diterpenoids like Oridonin suggests a promising therapeutic potential in oncology. Compared to standard chemotherapies such as Doxorubicin, this compound may offer a comparable or enhanced anti-tumor effect with a potentially improved safety profile.
The path forward requires rigorous preclinical evaluation. The experimental framework provided in this guide offers a clear roadmap for these essential validation studies. Future research should focus on head-to-head in vivo comparisons with standard-of-care agents to determine the precise therapeutic index, efficacy, and toxicity of this compound, ultimately paving the way for potential clinical development.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Orientanol A and Related Isoflavonoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine. A promising strategy to combat this threat is the use of synergistic drug combinations, which can enhance therapeutic efficacy and reduce the likelihood of resistance development. While direct experimental data on the synergistic effects of Orientanol A is not yet available in the peer-reviewed literature, this guide provides a comparative analysis of a closely related isoflavonoid, Bidwillon B, isolated from Erythrina variegata. The findings from studies on Bidwillon B offer valuable insights into the potential synergistic activities of this compound and a framework for future research.
Synergistic Activity of Bidwillon B with Mupirocin against MRSA
A notable study investigated the synergistic interaction between Bidwillon B, an isoflavanone from Erythrina variegata, and the antibiotic mupirocin against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA). The combination of these two compounds demonstrated a significant synergistic effect, highlighting the potential of isoflavonoids from Erythrina species as adjuncts to conventional antibiotics.[1]
Quantitative Synergy Data
The synergistic effect was quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a standard measure of drug interaction, where a value of ≤ 0.5 indicates synergy.
| Compound Combination | Target Organism | Number of Strains | FICI Range | Interpretation |
| Bidwillon B + Mupirocin | MRSA | 11 | 0.5 - 0.75 | Synergistic to Additive |
Table 1: Summary of synergistic effects of Bidwillon B and mupirocin against MRSA. Data sourced from Sato et al. (2004).[1]
The study also revealed that in the presence of a sub-inhibitory concentration of Bidwillon B (3.13 mg/L), the minimum bactericidal concentrations (MBCs) of mupirocin were significantly reduced, from a range of 3.13-25 mg/L to 0.05-1.56 mg/L.[1] This demonstrates that Bidwillon B can potentiate the bactericidal activity of mupirocin, rendering MRSA more susceptible to the antibiotic.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of the test compounds (e.g., this compound and a partner drug)
Procedure:
-
Preparation of Drug Dilutions:
-
Serially dilute Compound A (e.g., this compound) horizontally across the microtiter plate.
-
Serially dilute Compound B (e.g., an antibiotic) vertically down the microtiter plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation:
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determining the Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of a drug, alone or in combination, that visibly inhibits bacterial growth.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = FIC of Compound A + FIC of Compound B Where:
-
FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)
-
FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)
-
-
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to ≤ 1.0: Additive
-
1.0 to < 4.0: Indifference
-
≥ 4.0: Antagonism
-
-
Proposed Mechanism of Synergistic Action
The study on Bidwillon B and mupirocin suggests that their synergistic activity stems from targeting different essential pathways in MRSA.[1] Bidwillon B was found to inhibit the incorporation of precursors for DNA, RNA, and protein synthesis (thymidine, uridine, and isoleucine, respectively), as well as glucose uptake.[1] In contrast, mupirocin specifically targets isoleucyl-tRNA synthetase, thereby inhibiting protein synthesis.[1] By simultaneously attacking multiple, distinct cellular processes, the combination of these compounds proves more effective than either agent alone.
The proposed antibacterial mechanisms for many flavonoids isolated from Erythrina species also include the disruption of the cytoplasmic membrane's function and the modulation of energy metabolism.[2] It is plausible that this compound shares a similar mechanism of action, which could be exploited in combination therapies.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently lacking, the data from the related isoflavonoid, Bidwillon B, provides a strong rationale for investigating its potential in combination therapies. The observed synergy with mupirocin against MRSA suggests that isoflavonoids from Erythrina variegata could serve as valuable leads for the development of new antimicrobial strategies.
Future research should focus on:
-
Isolation and purification of this compound to enable direct assessment of its antimicrobial and synergistic properties.
-
Comprehensive synergy screening of this compound against a panel of clinically relevant pathogens in combination with a diverse library of antibiotics.
-
Elucidation of the precise molecular mechanisms by which this compound and its analogs exert their antimicrobial and synergistic effects.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and other related natural products in the fight against antimicrobial resistance.
References
Safety Operating Guide
Navigating the Safe Disposal of Orientanol A: A Procedural Guide
For researchers, scientists, and drug development professionals handling Orientanol A, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, grounded in established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Material Safety Data Sheet (MSDS), proper handling includes the use of protective gloves, clothing, and eye or face protection[1][2]. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental release, personnel should wear respiratory protection and avoid dust formation. The spilled material should be swept up, placed in a suitable, closed container, and disposed of as hazardous waste. It is crucial to prevent the product from entering drains[1].
Quantitative Data Summary
A clear understanding of this compound's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound[1][3]:
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₇ |
| Molecular Weight | 388.41 g/mol |
| CAS Number | 190381-82-9 |
| Appearance | Solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |
| Recommended Storage | Long-term: -20°C; Short-term: 2-8°C |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This protocol is based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents in which this compound may be dissolved.
-
The label should prominently display "Hazardous Waste," the name "this compound," and the primary hazards associated with it (e.g., "Irritant," "Handle with Care").
3. Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory[4].
-
The SAA should be a secure, well-ventilated location away from general laboratory traffic and incompatible materials.
4. Disposal Request and Pickup:
-
Once the waste container is full or has been in the SAA for the maximum allowed time per institutional guidelines (often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][5].
-
Do not attempt to dispose of this compound down the sanitary sewer or in the regular trash[1][2].
5. Decontamination of Reusable Labware:
-
Any reusable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (such as acetone or ethyl acetate) in which this compound is soluble. The solvent rinseate must be collected and disposed of as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Experimental Workflow for Disposal
To visualize the logical flow of the disposal process, the following diagram outlines the key decision points and actions.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Orientanol A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Orientanol A, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the available safety data sheet[1].
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Must comply with EN166 or equivalent standards. |
| Skin Protection | Chemical-Resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. |
| Protective Clothing | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | Air-Purifying Respirator | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Hand Protection | Compatible Chemical-Resistant Gloves | Breakthrough time and material thickness may vary. Consult glove manufacturer's specifications for compatibility. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation of vapors, mist, or gas[1]. Wash hands thoroughly after handling[1].
-
Storage: Keep the container tightly closed in a dry and well-ventilated place[1].
Spill Management:
In the event of a spill, personal precautions should be taken to avoid breathing vapors, mist, or gas and to prevent dust formation[1]. Wear a respirator if necessary[1]. Do not let the product enter drains[1]. Sweep up the spillage, and shovel it into a suitable, closed container for disposal[1].
Disposal:
Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste materials should be collected in suitable, closed containers for disposal[1].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
